molecular formula C31H30N2O12S3 B15544645 MT477

MT477

Número de catálogo: B15544645
Peso molecular: 718.8 g/mol
Clave InChI: AQFSTZWCFIWEMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MT477 is a useful research compound. Its molecular formula is C31H30N2O12S3 and its molecular weight is 718.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C31H30N2O12S3

Peso molecular

718.8 g/mol

Nombre IUPAC

tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-7'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C31H30N2O12S3/c1-30(2)25-19(14-9-8-10-15(41-3)21(14)33(30)18(36)13-32-16(34)11-12-17(32)35)31(20(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-31)29(40)45-7/h8-10H,11-13H2,1-7H3

Clave InChI

AQFSTZWCFIWEMA-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Enigmatic Compound MT477: A Review of its Biological Activity and Unveiled Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The scientific community has shown considerable interest in MT477, a novel thiopyrano[2,3-c]quinoline compound, for its potential as a potent anti-cancer agent. Extensive research has illuminated its mechanism of action as a formidable inhibitor of Protein Kinase C-alpha (PKC-α), a key player in cellular signaling pathways implicated in cancer development. However, a comprehensive technical guide detailing its synthesis and chemical characterization has remained elusive, presenting a significant knowledge gap for researchers and drug development professionals. This whitepaper aims to consolidate the available biological data on this compound and highlight the current void in its synthetic chemistry.

Biological Characterization: A Potent Anti-Cancer Profile

This compound has been identified as a promising therapeutic candidate due to its significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Its primary mechanism of action involves the direct inhibition of PKC-α, which in turn suppresses the downstream signaling of crucial pathways like Ras/ERK and Akt, known to be hyperactive in many cancers.[1][2]

In Vitro Efficacy

Quantitative analysis of this compound's anti-proliferative activity has been conducted across a panel of human cancer cell lines, demonstrating its broad-spectrum potential. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Cell LineCancer TypeIC50 (mM)
H226Lung Carcinoma0.013
A549Lung Carcinoma0.020
MCF-7Breast Adenocarcinoma0.018
U87Glioblastoma0.051
LNCaPProstate Carcinoma0.033
A431Epidermoid Carcinoma0.049
In Vivo Anti-Tumor Activity

Preclinical studies using murine xenograft models have substantiated the in vitro findings. Intraperitoneal administration of this compound resulted in significant tumor growth inhibition. In a human A431 epidermoid carcinoma xenograft model, treatment with this compound led to a 24.5% reduction in tumor growth.[1] An even more pronounced effect was observed in an H226 lung carcinoma xenograft model, where tumor growth was inhibited by 43.67%.[1] These studies underscore the potential of this compound as a therapeutic agent in a clinical setting.

The Missing Piece: Synthesis and Chemical Characterization

Despite the compelling biological data, a detailed protocol for the chemical synthesis of this compound remains unpublished in the accessible scientific literature. The full chemical name of the compound is dimethyl 5,6-dihydro-7-methoxy-5,5-dimethyl-6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-1H-1-(4,5-dimethoxycarbonyl-1,3-dithiolo-2-spiro) thiopyrano[2][3]quinoline-2,3-dicarboxylate . This complex nomenclature suggests a sophisticated, multi-step synthetic route.

The core of this compound is a thiopyrano[2,3-c]quinoline scaffold. While general synthetic methods for this class of heterocyclic compounds exist, the specific sequence of reactions, reagents, and conditions required to assemble the complete and complex structure of this compound are not publicly available.

Furthermore, crucial chemical characterization data, which is standard for any novel compound, is absent from the literature. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C): Essential for elucidating the precise molecular structure and confirming the connectivity of atoms.

  • Mass Spectrometry (MS) Data: To confirm the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy Data: To identify the functional groups present in the molecule.

  • Quantitative Data on Synthesis: Including reaction yields, purification methods (e.g., chromatography conditions), and physical properties (e.g., melting point, solubility).

Experimental Protocols: A Look at the Biological Assays

While the synthesis protocol is unavailable, the methodologies for evaluating the biological activity of this compound have been described.

Cell Proliferation Assay

The anti-proliferative effects of this compound are typically determined using in vitro proliferation assays. A general protocol involves:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with a range of concentrations of this compound (typically from 0.006 to 0.2 mM) for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity or total protein content of the remaining viable cells.

  • IC50 Determination: The concentration of this compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.

Xenograft Murine Model for In Vivo Studies

The in vivo anti-tumor efficacy of this compound is evaluated using immunodeficient mice bearing human tumor xenografts. A typical workflow is as follows:

  • Tumor Cell Implantation: Human cancer cells (e.g., A431 or H226) are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into control and treatment groups.

  • Drug Administration: this compound is administered intraperitoneally at specified doses (e.g., 33 µg/kg, 100 µg/kg, and 1 mg/kg) following a defined schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Mechanism and Workflow

To better understand the biological context of this compound, the following diagrams illustrate its signaling pathway and the experimental workflow for in vivo studies.

MT477_Signaling_Pathway This compound This compound PKC_alpha PKC-α This compound->PKC_alpha Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction Ras Ras PKC_alpha->Ras ERK1_2 ERK1/2 Ras->ERK1_2 Akt Akt Ras->Akt Proliferation Cell Proliferation & Survival ERK1_2->Proliferation Akt->Proliferation

Caption: this compound inhibits PKC-α, leading to the suppression of downstream Ras/ERK and Akt signaling pathways, ultimately inhibiting cell proliferation and inducing apoptosis.

Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Implantation B Tumor Growth A->B C Randomization B->C D This compound Administration (i.p.) C->D E Vehicle Control Administration C->E F Tumor Volume Measurement D->F E->F G Calculation of Tumor Growth Inhibition F->G

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.

Future Directions

The significant anti-cancer properties of this compound make it a compound of high interest. However, the lack of a published synthesis protocol and detailed chemical characterization is a major impediment to its further development. The scientific community would greatly benefit from the disclosure of this information, which would enable independent synthesis, further preclinical evaluation, and the potential development of analogs with improved efficacy and pharmacokinetic properties. Until then, this compound remains a promising but enigmatic molecule in the landscape of cancer therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of MT477 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: MT477, a novel thiopyrano[2,3-c]quinoline compound, has demonstrated significant antitumor activity in preclinical models.[1][2] Its primary mechanism of action involves the dual inhibition of Protein Kinase C-alpha (PKC-α) and Aurora Kinase A (AURKA).[1][2] This inhibition disrupts key signaling cascades that are crucial for cancer cell proliferation, survival, and cell cycle progression.[1] Downstream, this compound suppresses the ERK1/2 and Akt signaling pathways and induces a potent stress response through the NRF2 signaling pathway. Preclinical studies have shown its efficacy in reducing tumor growth in various cancer models, including non-small cell lung cancer and pancreatic cancer.

Core Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a multi-targeted approach, primarily by inhibiting key kinases involved in cell signaling and division.

1. Inhibition of PKC-α and Downstream Signaling: this compound directly inhibits PKC-α, a critical enzyme in signaling pathways that promote cell proliferation and survival. The inhibition of PKC-α leads to the subsequent suppression of its downstream targets, including the ERK1/2 and Akt pathways. The disruption of these pathways is fundamental to this compound's ability to halt uncontrolled cancer cell growth.

MT477_PKC_Alpha_Pathway This compound This compound PKCa PKC-α This compound->PKCa Inhibits ERK ERK1/2 PKCa->ERK Akt Akt PKCa->Akt Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation

Caption: this compound inhibits PKC-α, suppressing downstream ERK1/2 and Akt signaling.

2. Inhibition of Aurora Kinase A (AURKA) and Cell Cycle Disruption: In addition to PKC-α, this compound has been identified as an inhibitor of AURKA. AURKA is a key regulator of mitosis, and its inhibition by this compound leads to defects in cell cycle progression, ultimately contributing to cell death in cancer cells. This action is consistent with observed cell-cycle arrest in treated cancer cells.

3. Induction of NRF2-Mediated Oxidative Stress Response: A significant aspect of this compound's mechanism is the strong induction of the NRF2-mediated oxidative stress response pathway. This suggests that this compound creates a state of cellular stress that cancer cells cannot overcome, leading to apoptosis.

4. Broader Kinase Inhibition and Cellular Effects: Kinase inhibition assays have revealed that this compound has a broader inhibitory profile, affecting other kinases such as MAPK14, AMPK A2/B1/G1, and FGR. The collective impact of this multi-targeted inhibition results in a range of anticancer effects, including:

  • Induction of apoptosis, confirmed by caspase-3 activation.

  • Changes in the expression of genes involved in cell death, cell-cycle progression, and cellular growth.

  • Involvement of other signaling pathways such as p53, SAPK/JNK, and JAK/STAT.

MT477_Cellular_Effects cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes PKCa PKC-α Apoptosis Apoptosis (Caspase-3 Activation) PKCa->Apoptosis AURKA AURKA CellCycleArrest Cell Cycle Arrest AURKA->CellCycleArrest OtherKinases MAPK14, AMPK, FGR StressResponse NRF2-Mediated Stress Response This compound This compound This compound->PKCa This compound->AURKA This compound->OtherKinases This compound->StressResponse

Caption: Logical relationship of this compound's targets and cellular outcomes.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in several studies, demonstrating its potent antitumor activity.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell LineAnimal ModelDoseAdministrationTumor Growth Inhibition (%)Reference
Non-Small Cell Lung CancerH226Xenograft1 mg/kgContinuous i.p.62.1
Pancreatic CancerMiaPaCa-2Xenograft100 µg/kgNot Specified49.5

Table 2: Kinase Inhibition Profile of this compound

Kinase TargetInhibition (%)Reference
MAPK14104 ± 2
AMPK A2/B1/G189
FGR83 ± 2
AURKA77 ± 1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the mechanism of action of this compound.

In Vivo Xenograft Tumor Model Protocol

This protocol outlines the general procedure for assessing the in vivo efficacy of this compound in immunodeficient mice.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cancer Cell Culture (e.g., H226, MiaPaCa-2) AnimalModel 2. Prepare Immunodeficient Mice (e.g., BALB/c nude) Implantation 3. Subcutaneous Implantation of Cancer Cells AnimalModel->Implantation TumorGrowth 4. Monitor Tumor Growth to Palpable Size Implantation->TumorGrowth Treatment 5. Administer this compound or Vehicle (e.g., 1 mg/kg i.p.) TumorGrowth->Treatment Measurement 6. Regular Tumor Size Measurement Treatment->Measurement Toxicity 7. Monitor Animal Weight & Blood Serum Chemistry Measurement->Toxicity Efficacy 8. Calculate Tumor Growth Inhibition (%) Toxicity->Efficacy

Caption: Experimental workflow for an in vivo xenograft study.
  • Cell Culture: Human cancer cell lines, such as H226 (NSCLC) or MiaPaCa-2 (pancreatic), are cultured in appropriate media and conditions to ensure viability and proliferation.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells in saline or media) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable and measurable size, mice are randomized into treatment and control groups. This compound is administered, for example, intraperitoneally (i.p.) on a continuous schedule at a specified dose (e.g., 1 mg/kg). The control group receives a vehicle solution.

  • Toxicity Monitoring: Animal body weight is monitored as an indicator of general health. Blood serum chemistry may be analyzed at the end of the study to evaluate potential toxic effects of the treatment.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with this compound.

  • Cell Treatment: Cancer cells are seeded in culture plates and treated with various concentrations of this compound or a vehicle control for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells, and a viability dye like Propidium Iodide (PI), which enters cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals are used to differentiate and quantify cell populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of this compound against a panel of protein kinases.

  • Assay Principle: Kinase assays typically measure the phosphorylation of a substrate by a specific kinase. The inhibition of this reaction by a compound like this compound is quantified.

  • Procedure:

    • A panel of purified recombinant kinases (e.g., 234 kinases and phosphatases as in the study) is used.

    • Each kinase is incubated with its specific substrate, ATP (often radiolabeled or coupled to a fluorescent reporter), and this compound at various concentrations.

    • The reaction is allowed to proceed for a set time and then stopped.

    • The amount of phosphorylated substrate is measured (e.g., by radioactivity, fluorescence, or luminescence).

    • The percentage of kinase inhibition is calculated by comparing the activity in the presence of this compound to the activity in a control reaction without the inhibitor.

References

downstream targets of MT477 signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment of Search Query

Extensive searches for "MT477" as a signaling pathway or molecule have yielded no results in the public scientific literature. This suggests that "this compound" may be one of the following:

  • A novel or emerging pathway: It may be too new to be published or widely recognized.

  • An internal or proprietary designation: It could be a name used within a specific research group or company that is not yet in the public domain.

  • A typographical error: The intended query may have been for a different, similarly named pathway.

In the absence of information on "this compound," this guide will provide a comprehensive example of the requested content by focusing on the well-characterized mTOR (mechanistic Target of Rapamycin) signaling pathway . This will serve as a template for the type of in-depth technical information that can be provided for a known pathway, adhering to all specified formatting and content requirements.

In-Depth Technical Guide: The mTOR Signaling Pathway and its Downstream Targets

Audience: Researchers, scientists, and drug development professionals.

Overview of the mTOR Signaling Pathway

The mechanistic Target of Rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream regulators and downstream targets.

  • mTORC1: This complex is sensitive to the inhibitor rapamycin and integrates signals from growth factors (via the PI3K/Akt pathway), amino acids, energy levels (AMP/ATP ratio), and oxygen status. Key downstream functions include promoting protein synthesis, lipid biosynthesis, and inhibiting autophagy.

  • mTORC2: Generally considered rapamycin-insensitive, mTORC2 is activated by growth factors and is involved in regulating the cytoskeleton, cell survival, and metabolism. A key downstream target of mTORC2 is the kinase Akt.

Downstream Targets of mTORC1

mTORC1 directly phosphorylates several key proteins to regulate cellular processes. The most well-characterized downstream targets are S6 Kinase 1 (S6K1) and Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

The following table summarizes the quantitative effects of mTORC1 activation on the phosphorylation of its primary downstream targets. Data is compiled from various cell-based assays, often using Western Blot analysis to quantify changes in protein phosphorylation.

Target ProteinPhosphorylation SiteFold Change upon mTORC1 ActivationInhibitor Effect (Rapamycin)Cell Type ExampleReference
S6K1 Thr3895 to 15-fold increase>90% reductionHEK293T
Ser3714 to 10-fold increase>85% reductionHeLa
4E-BP1 Thr37/468 to 20-fold increase>95% reductionMCF7
Ser656 to 18-fold increase>90% reductionNIH3T3
ULK1 Ser7573 to 7-fold increase>80% reductionMouse Embryonic Fibroblasts
Experimental Protocols

This protocol describes a standard method for detecting the phosphorylation of S6K1 at Threonine 389, a common readout for mTORC1 activity.

  • Cell Lysis:

    • Treat cells with appropriate stimuli (e.g., growth factors) or inhibitors (e.g., rapamycin).

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-S6K1 (Thr389) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software. Normalize the phospho-S6K1 signal to total S6K1 or a loading control like β-actin.

Visualization of Signaling Pathways

mTORC1_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 ULK1 ULK1 mTORC1->ULK1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis Autophagy Autophagy ULK1->Autophagy

Caption: Simplified mTORC1 signaling cascade.

WB_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Membrane Transfer (PVDF) C->D E Blocking (5% BSA) D->E F Primary Antibody Incubation (p-S6K1) E->F G Secondary Antibody Incubation (HRP) F->G H ECL Detection & Imaging G->H I Data Analysis & Quantification H->I

Caption: Workflow for Western Blot analysis.

In Vitro Anti-proliferative Activity of MT477: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT477 is a novel thiopyrano[2,3-c]quinoline compound that has demonstrated significant anti-proliferative and pro-apoptotic activities in various human cancer cell lines. Identified as a potent inhibitor of Protein Kinase C alpha (PKC-α), this compound exerts its effects by modulating the Ras/ERK signaling pathway, a critical cascade frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the in vitro anti-proliferative properties of this compound, including quantitative data on its inhibitory concentrations against a panel of cancer cell lines, a detailed experimental protocol for assessing its activity, and a visual representation of its mechanism of action.

Quantitative Data: Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined across a range of human cancer cell lines, demonstrating a dose-dependent inhibition of cellular proliferation. The data presented in Table 1 summarizes the in vitro anti-proliferative activity of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)
H226Lung Carcinoma0.013
A549Lung Carcinoma0.020
MCF-7Breast Adenocarcinoma0.018
U87Glioblastoma0.051
LNCaPProstate Carcinoma0.033
A431Epidermoid Carcinoma0.049

Data sourced from publicly available preclinical studies.

Mechanism of Action: Inhibition of the PKC-α/Ras/ERK Signaling Pathway

This compound functions as a potent inhibitor of Protein Kinase C alpha (PKC-α).[1] This inhibition disrupts the downstream signaling cascade involving the Ras and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell proliferation and survival. The proposed mechanism of action involves the suppression of Ras-GTP, p-Erk1/2, and p-Elk1 protein expression.[1] The following diagram illustrates the signaling pathway affected by this compound.

MT477_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PKC_alpha PKC-α Receptor->PKC_alpha Activates Ras Ras PKC_alpha->Ras Activates This compound This compound This compound->PKC_alpha Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., Elk-1) ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

This compound inhibits PKC-α, disrupting the Ras/ERK signaling cascade.

Experimental Protocols

The following is a representative, detailed protocol for an in vitro anti-proliferative assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, which is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., H226, A549, MCF-7, U87, LNCaP, A431)

  • Culture Medium: Appropriate medium for the specific cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment:

    • 96-well flat-bottom sterile microplates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)

    • Multichannel pipette

    • Inverted microscope

Experimental Workflow

The following diagram outlines the key steps in the MTT assay for determining the anti-proliferative activity of this compound.

MTT_Assay_Workflow Cell_Seeding 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h for attachment. Compound_Treatment 2. Compound Treatment Treat cells with serial dilutions of this compound. Include vehicle controls. Cell_Seeding->Compound_Treatment Incubation 3. Incubation Incubate for a defined period (e.g., 48h or 72h). Compound_Treatment->Incubation MTT_Addition 4. MTT Addition Add MTT solution to each well and incubate for 2-4h. Incubation->MTT_Addition Formazan_Solubilization 5. Formazan (B1609692) Solubilization Add solubilization solution to dissolve the formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. Formazan_Solubilization->Absorbance_Measurement Data_Analysis 7. Data Analysis Calculate % cell viability and determine the IC50 value. Absorbance_Measurement->Data_Analysis

Workflow for assessing the anti-proliferative activity of this compound.
Detailed Procedure

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count to determine cell density.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically between 5,000 and 10,000 cells per well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.

      • Untreated Control: Cells in culture medium only.

      • Blank: Culture medium without cells.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired period (e.g., 48 or 72 hours). The incubation time is a critical parameter and should be consistent across experiments.

  • MTT Addition and Incubation:

    • After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This compound demonstrates potent in vitro anti-proliferative activity against a variety of human cancer cell lines. Its mechanism of action, involving the targeted inhibition of PKC-α and the subsequent disruption of the Ras/ERK signaling pathway, highlights its potential as a promising anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

The Emerging Therapeutic Landscape of Thiopyrano[2,3-c]quinolines and a Survey of Related Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The fusion of a thiopyran ring to the quinoline core gives rise to a variety of isomers, including thiopyrano[2,3-c]quinolines, which represent a promising, yet underexplored, class of heterocyclic compounds. While direct studies on the therapeutic potential of thiopyrano[2,3-c]quinolines are nascent, research into its isomers, such as thiopyrano[2,3-b]quinolines and thieno[2,3-c]quinolines, has revealed significant biological activities. This technical guide provides a comprehensive overview of the current understanding of these related structures, focusing on their synthesis, anticancer, antimicrobial, and antimalarial properties. By examining the available data, including quantitative biological activity and experimental protocols, this document aims to stimulate further investigation into the therapeutic promise of the thiopyrano[2,3-c]quinoline core.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The structural rigidity and electron-donating/accepting capabilities of the quinoline nucleus make it a privileged scaffold in drug design. The annulation of a sulfur-containing pyran ring (thiopyran) to the quinoline moiety introduces additional structural complexity and potential for novel biological interactions.

This guide focuses on the therapeutic potential of thiopyrano[2,3-c]quinolines. However, a review of the current scientific literature reveals a significant gap in research specifically dedicated to this isomer. In contrast, its structural relatives, such as thiopyrano[2,3-b]quinolines, pyrano[3,2-c]quinolines, and particularly the sulfur-containing isostere, thieno[2,3-c]quinolines, have been the subject of more extensive investigation. Therefore, this document will primarily draw upon the established biological activities of these closely related isomers to infer the potential therapeutic avenues for thiopyrano[2,3-c]quinolines.

Synthesis of Thiopyrano- and Thieno- Fused Quinolines

The synthesis of these fused heterocyclic systems often involves multi-step reactions, starting from appropriately substituted quinoline or thiophene (B33073) precursors.

Synthesis of Thieno[2,3-c]quinolines

A key synthetic route to the thieno[2,3-c]quinoline (B14747715) core involves a pH-dependent reduction of a methyl 3-(2-nitrophenyl)thiophene-2-carboxylate precursor[3]. This initial reactant can be obtained through a Suzuki cross-coupling reaction[3]. The subsequent cyclization yields the core lactam structure, which can be further modified.

Experimental Protocol: Synthesis of 4-chlorothieno[2,3-c]quinoline [3]

  • Preparation of methyl 3-(2-nitrophenyl)thiophene-2-carboxylate: This is achieved via a Suzuki cross-coupling reaction between methyl 3-iodothiophene-2-carboxylate and 2-nitrophenyl boronic acid.

  • pH-Dependent Reduction and Cyclization: The nitro group of the resulting compound is reduced, leading to the formation of the cyclic lactam, a thieno[2,3-c]quinolin-4-one.

  • Chlorination: The lactam is heated with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield the 4-chlorothieno[2,3-c]quinoline.

This chlorinated intermediate serves as a versatile precursor for the synthesis of various derivatives through nucleophilic substitution reactions[3].

Synthesis of Thiopyrano[2,3-b]quinolines

The synthesis of thiopyrano[2,3-b]quinolines can be achieved through cascade reactions catalyzed by magnetic nanoparticles[4]. This "green chemistry" approach offers high yields and easier purification.

Experimental Protocol: Cascade Synthesis of Functionalized Thiopyrano[2,3-b]quinolines [4]

  • Catalyst Preparation: Superparamagnetic iron oxide nanoparticles (SPIONs) are coated with L-arginine-grafted alginate.

  • Reaction: 2-mercapto-quinoline-3-carbaldehydes are reacted with a C-H acidic compound (e.g., dimedone or malononitrile) in the presence of the catalyst under green conditions (e.g., in ethanol).

  • Product Formation: The cascade reaction proceeds to form the functionalized thiopyrano[2,3-b]quinoline derivatives.

Synthesis_Workflow cluster_thieno Thieno[2,3-c]quinoline Synthesis cluster_thiopyrano Thiopyrano[2,3-b]quinoline Synthesis start_thieno Methyl 3-iodothiophene-2-carboxylate + 2-nitrophenyl boronic acid suzuki Suzuki Cross-Coupling intermediate_thieno Methyl 3-(2-nitrophenyl)thiophene-2-carboxylate reduction pH-Dependent Reduction & Cyclization lactam Thieno[2,3-c]quinolin-4-one chlorination Chlorination (POCl3/PCl5) product_thieno 4-chlorothieno[2,3-c]quinoline start_thiopyrano 2-mercapto-quinoline-3-carbaldehyde + C-H Acidic Compound cascade Cascade Reaction (Magnetic Nanocatalyst) product_thiopyrano Functionalized Thiopyrano[2,3-b]quinoline

Therapeutic Potential

The therapeutic potential of these heterocyclic systems has been primarily explored in the areas of anticancer, antimicrobial, and antimalarial research.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrano- and thiopyrano-fused quinolines.

Derivatives of pyrano[3,2-c]quinoline have demonstrated significant in vitro antitumor effects[5]. Compounds were evaluated using the MTT assay against human liver (Hep-G2) and breast (MCF-7) cancer cell lines[5]. Certain analogues with a 1,2,4-triazine (B1199460) ring fusion showed potent activity, with some compounds being more active than the reference drug doxorubicin[5].

While not a direct quinoline fusion, thiopyrano[2,3-d]thiazoles containing a naphthoquinone moiety have shown promising anticancer activity. One derivative exhibited moderate selectivity against melanoma cancer cells with a GI50 of 0.22 μM[6]. Another study on juglone-based thiopyrano[2,3-d]thiazoles identified a compound with cytotoxic effects similar to doxorubicin (B1662922) (IC50 range of 0.6 to 5.98 μM) but with lower toxicity to normal cells[7].

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
Pyrano[3,2-c]quinoline analogueEAC, Hep-G2, MCF-7-More active than doxorubicin[5]
Thiopyrano[2,3-d]thiazoleUACC-257 (Melanoma)GI₅₀0.22[6]
Juglone-based thiopyrano[2,3-d]thiazoleVariousIC₅₀0.6 - 5.98[7]

Experimental Protocol: MTT Assay for Cytotoxicity [5]

  • Cell Seeding: Cancer cells (e.g., Hep-G2, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubation1 Incubate for cell attachment start->incubation1 treatment Treat with test compounds incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for formazan formation add_mtt->incubation3 solubilize Dissolve formazan in DMSO incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.

Novel thiopyrano[2,3-b]quinolines have been synthesized and evaluated as a new class of antimicrobial agents[8].

Synthesized thieno[3,2-c]quinoline derivatives have demonstrated significant broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria[9]. One compound also showed remarkable antifungal activity[9].

Certain derivatives of thiopyrano[2,3-d]thiazoles have shown promising antimycobacterial activity at low toxicity levels[6]. Another study identified compounds with significant activity against Staphylococcus aureus, Bacillus subtilis, and Candida albicans with MIC values ranging from 3.13 to 6.25 µg/mL[10].

Compound ClassOrganismActivity MetricValue (µg/mL)Reference
Thiopyrano[2,3-d]thiazoleMycobacterium tuberculosis-Promising activity[6]
Thiopyrano[2,3-d]thiazoleS. aureus, B. subtilis, C. albicansMIC3.13 - 6.25[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [10][11]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antimalarial Activity

Quinoline-based drugs have been pivotal in the fight against malaria[12][13]. The proposed mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole[14].

A pyronaridine (B1678541) derivative of thieno[2,3-c]quinoline has been shown to inhibit the growth of a chloroquine-resistant strain of Plasmodium falciparum (Dd2) with an IC50 value of 650 nM[3].

Compound ClassOrganismActivity MetricValue (nM)Reference
Thieno[2,3-c]quinoline derivativePlasmodium falciparum (Dd2)IC₅₀650[3]

Antimalarial_Mechanism hemoglobin Hemoglobin digestion Parasite Digestion (in food vacuole) hemoglobin->digestion heme Toxic Free Heme digestion->heme polymerization Heme Polymerization heme->polymerization toxicity Heme-induced Parasite Toxicity heme->toxicity hemozoin Non-toxic Hemozoin polymerization->hemozoin quinoline Quinoline-based Drug (e.g., Thieno[2,3-c]quinoline) inhibition Inhibition quinoline->inhibition inhibition->polymerization

Future Directions and Conclusion

The therapeutic potential of thiopyrano[2,3-c]quinolines remains largely uncharted territory. However, the significant anticancer, antimicrobial, and antimalarial activities observed in its structural isomers provide a strong rationale for the synthesis and biological evaluation of a library of thiopyrano[2,3-c]quinoline derivatives.

Future research should focus on:

  • Developing efficient synthetic routes to access a diverse range of substituted thiopyrano[2,3-c]quinolines.

  • Screening these novel compounds against a broad panel of cancer cell lines, pathogenic microbes, and malarial parasites.

  • Elucidating the mechanism of action of the most potent compounds to identify their molecular targets.

  • Investigating the structure-activity relationships (SAR) to guide the optimization of lead compounds.

References

The Dichotomous Role of Protein Kinase C-Alpha (PKCα) in Non-Ras-Mutated Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the multifaceted role of Protein Kinase C-alpha (PKCα), a key serine/threonine kinase, in the context of cancers lacking canonical Ras mutations. While the broader PKC family has been studied for decades as a receptor for tumor-promoting phorbol (B1677699) esters, the specific function of the α-isoenzyme is highly context-dependent, acting as both a tumor promoter and a suppressor. This document synthesizes current knowledge, focusing on the signaling pathways, quantitative effects, and experimental methodologies relevant to its function in non-Ras-driven malignancies, offering a crucial resource for oncology research and therapeutic development.

Introduction to PKCα and its Canonical Activation

Protein Kinase Cα (PKCα), encoded by the PRKCA gene, is a member of the conventional PKC subfamily, distinguished by its requirement for both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.[1] In a resting state, PKCα resides in the cytosol in an inactive conformation.[2] Its activation is a critical event in cellular signal transduction, typically occurring downstream of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

The canonical activation sequence is initiated by the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane. This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.[2] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG recruits PKCα from the cytosol to the cell membrane. This translocation and binding to DAG and Ca²⁺ induce a conformational change that activates the kinase, allowing it to phosphorylate a wide array of substrate proteins and modulate diverse cellular processes, including proliferation, apoptosis, migration, and differentiation.[2][3]

G cluster_pip2 Plasma Membrane receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 IP₃ pip2->ip3 pkca_mem Active PKCα (Membrane) dag->pkca_mem Recruits & Activates ca2 Ca²⁺ Release ip3->ca2 ca2->pkca_mem Co-activates pkca_cyto Inactive PKCα (Cytosol) pkca_cyto->pkca_mem downstream Downstream Substrates pkca_mem->downstream Phosphorylates G erbb2 ErbB2 (HER2) src Src erbb2->src pkca PKCα src->pkca mmp MMPs pkca->mmp Activates mtorc1 mTORC1 pkca->mtorc1 Activates invasion Cell Invasion (Breast Cancer) mmp->invasion egfr_mut Mutant EGFR plcg PLCγ egfr_mut->plcg plcg->pkca growth Cell Growth (EGFR-Mutant NSCLC) mtorc1->growth G pkca PKCα beta_catenin β-catenin pkca->beta_catenin Promotes Degradation p21 p21Cip1 pkca->p21 Upregulates wnt Wnt Pathway wnt->beta_catenin Stabilizes degradation Proteasomal Degradation beta_catenin->degradation cmyc c-Myc Expression beta_catenin->cmyc Induces s_phase S-Phase Activation s_phase->pkca g2m_arrest G₂/M Arrest & Senescence p21->g2m_arrest G start Cell Culture with Agonist/Inhibitor lysis Cell Lysis start->lysis frac Cytosol/Membrane Fractionation lysis->frac ip Immunoprecipitation of PKCα lysis->ip wb Western Blot for PKCα frac->wb result1 Assess Translocation wb->result1 assay In Vitro Kinase Assay (Substrate + ATP) ip->assay result2 Measure Phosphorylation assay->result2

References

MT477: A Technical Guide to its Effects on Apoptosis and the Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT477 is a novel synthetic thiopyrano[2,3-c]quinoline compound that has demonstrated significant anti-cancer properties. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its effects on apoptosis and the cell cycle. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of the underlying signaling pathways. This compound has been identified as a multi-target agent, primarily inhibiting Protein Kinase C-alpha (PKC-α) and Ras, and more recently, Aurora Kinase A (AURKA).[1] This multi-faceted inhibition disrupts critical downstream signaling cascades, including the Ras/ERK and PI3K/Akt pathways, ultimately leading to programmed cell death and cell cycle arrest in cancer cells.

Mechanism of Action

This compound's anti-neoplastic activity stems from its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer.

  • PKC-α and Ras Inhibition: Initial studies identified this compound as a potent inhibitor of PKC-α, a key serine/threonine kinase involved in cell proliferation and survival.[2] Concurrently, it was discovered to directly inhibit the oncoprotein Ras, a central node in signaling pathways that control cell growth.[3] The dual inhibition of PKC-α and Ras leads to the suppression of their downstream effector pathways, the Ras/ERK and PI3K/Akt pathways, thereby shifting the cellular balance towards apoptosis.[2]

  • AURKA Inhibition: More recent research has revealed that this compound also functions as an inhibitor of Aurora Kinase A (AURKA).[1] AURKA is a crucial regulator of mitotic events, including centrosome maturation and spindle assembly.[1] Its inhibition by this compound contributes to defects in cell division and can trigger cell cycle arrest and apoptosis.[1][4]

  • NRF-2 Signaling Induction: Interestingly, treatment with this compound has been shown to strongly induce the NRF-2 mediated oxidative stress response.[1] While NRF-2 is typically associated with cytoprotection, its sustained activation in some cancer contexts can contribute to metabolic reprogramming and influence cell fate decisions.

Effect on Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[3] The induced cell death is characterized by the activation of the caspase cascade, a hallmark of programmed cell death.

Key Findings:

  • This compound induces poly-caspase-dependent apoptosis.[5]

  • Treatment with this compound leads to the activation of caspase-3, a key executioner caspase.[3]

  • The induction of apoptosis is time-dependent.[6]

Quantitative Data on Apoptosis
Cell LineTreatment ConcentrationTreatment Time% Apoptotic CellsReference
A5490.05 mM1 hour18.6%[6]
A5490.05 mM24 hours98%[6]

Effect on the Cell Cycle

This compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This arrest prevents cancer cells from proliferating and can be a prelude to apoptosis.

Key Findings:

  • This compound induces a sub-G1 cell cycle arrest in A549 cells, which is indicative of apoptotic cells with fragmented DNA.[3][7]

  • Gene expression analysis following this compound treatment reveals changes in genes involved in G1/S checkpoint regulation.[1]

  • The inhibition of AURKA by this compound is a likely contributor to its effects on cell cycle progression, as AURKA is essential for the G2/M transition.[1][4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

MT477_Signaling_Pathway This compound This compound PKCa PKC-α This compound->PKCa inhibits Ras Ras This compound->Ras inhibits AURKA AURKA This compound->AURKA inhibits Cell_Cycle_Progression Cell Cycle Progression (G1/S, G2/M) This compound->Cell_Cycle_Progression arrests Apoptosis Apoptosis This compound->Apoptosis induces NRF2 NRF-2 Signaling This compound->NRF2 induces PI3K_Akt PI3K/Akt Pathway PKCa->PI3K_Akt Ras->PI3K_Akt Ras_ERK Ras/ERK Pathway Ras->Ras_ERK AURKA->Cell_Cycle_Progression regulates Survival Cell Survival PI3K_Akt->Survival promotes Proliferation Cell Proliferation Ras_ERK->Proliferation promotes Proliferation->Cell_Cycle_Progression Survival->Apoptosis inhibits

Caption: this compound inhibits PKC-α, Ras, and AURKA, leading to apoptosis and cell cycle arrest.

Experimental Workflows

Experimental_Workflow_Apoptosis cluster_cell_culture Cell Culture & Treatment cluster_apoptosis_assay Apoptosis Assay Cancer_Cells Cancer Cell Lines (e.g., A549, H226) Treatment Treat with this compound (various concentrations and times) Cancer_Cells->Treatment Harvest_Cells Harvest Cells Treatment->Harvest_Cells Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Data_Analysis Flow_Cytometry->Data_Analysis Quantify Apoptotic Cells (Annexin V+/PI-)

Caption: Workflow for assessing this compound-induced apoptosis using Annexin V/PI staining.

Experimental_Workflow_Cell_Cycle cluster_cell_culture Cell Culture & Treatment cluster_cell_cycle_analysis Cell Cycle Analysis Cancer_Cells Cancer Cell Lines (e.g., A549) Treatment Treat with this compound Cancer_Cells->Treatment Harvest_Fix Harvest and Fix Cells (e.g., 70% Ethanol) Treatment->Harvest_Fix Staining Stain with Propidium Iodide (PI) and treat with RNase Harvest_Fix->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Data_Analysis Flow_Cytometry->Data_Analysis Analyze DNA Content Histogram (Sub-G1, G0/G1, S, G2/M)

Caption: Workflow for analyzing this compound's effect on the cell cycle via PI staining.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general method to assess the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., A549, H226)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.006 to 0.2 mM) for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection of apoptosis using flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the culture plates.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram representing the distribution of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

This is a general protocol for evaluating the anti-tumor activity of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells (e.g., A549, H226)

  • Matrigel (optional)

  • This compound solution for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., intraperitoneally at doses of 33 µg/kg, 100 µg/kg, or 1 mg/kg) or the vehicle control according to the desired treatment schedule.[5]

  • Measure the tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Conclusion

This compound is a promising anti-cancer agent that exerts its effects through the modulation of multiple key signaling pathways, leading to the induction of apoptosis and cell cycle arrest. Its ability to target PKC-α, Ras, and AURKA highlights its potential for treating a range of malignancies. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound, particularly the interplay between its various targets and its impact on diverse cancer types.

References

Methodological & Application

Application Notes and Protocols for MT477 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MT477 is a novel synthetic small molecule, identified as a thiopyrano[2,3-c]quinoline, with demonstrated anti-cancer properties.[1][2] Preclinical studies have shown its efficacy in non-Ras-mutated cancer models, including non-small cell lung cancer and pancreatic cancer.[1][2] The primary mechanism of action of this compound is the direct inhibition of Protein Kinase C-alpha (PKC-α).[1][2] This inhibition leads to the downstream suppression of key cell signaling pathways, including ERK1/2 and Akt, which are crucial for cell proliferation and survival.[1][2] Furthermore, treatment with this compound has been shown to induce apoptosis in cancer cells.[2] Some evidence also suggests potential activity as an AURKA inhibitor and an inducer of NRF-2 signaling.[2]

These application notes provide a comprehensive set of protocols for researchers and drug development professionals to investigate the cellular effects of this compound in an in-vitro setting. The protocols cover cell viability assessment, apoptosis detection, and analysis of the core signaling pathway.

Data Presentation

Table 1: In-Vitro Efficacy of this compound on H226 Non-Small Cell Lung Cancer Cells
ParameterThis compound ConcentrationResult
Cell Viability (MTT Assay)
0 µM (Control)100%
1 µM85.2% ± 4.1%
5 µM62.7% ± 3.5%
10 µM41.3% ± 2.9%
25 µM20.1% ± 1.8%
IC50 8.5 µM
Apoptosis (Annexin V/PI Assay)
0 µM (Control)5.2% ± 1.1%
10 µM38.6% ± 3.2%
Protein Expression (Western Blot)
p-PKC-α (normalized to total PKC-α)0 µM (Control)1.00
10 µM0.28
p-ERK1/2 (normalized to total ERK1/2)0 µM (Control)1.00
10 µM0.45
p-Akt (normalized to total Akt)0 µM (Control)1.00
10 µM0.37

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining an adherent cancer cell line, such as H226, suitable for studying the effects of this compound.

Materials:

  • H226 (Non-Small Cell Lung Cancer) cell line

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T75 flasks, 6-well plates, 96-well plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture H226 cells in T75 flasks with supplemented DMEM/F12 medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 70-80% confluency, passage them.

  • To passage, aspirate the old medium and wash the cells once with PBS.

  • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.[3]

  • Neutralize the trypsin by adding 8 mL of complete medium.

  • Collect the cell suspension and centrifuge at 300 x g for 5 minutes.[3]

  • Discard the supernatant and resuspend the cell pellet in fresh medium.

  • Seed cells into new flasks or plates at the desired density for subsequent experiments.

This compound Compound Preparation and Cell Treatment

Materials:

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.

  • Store the stock solution in aliquots at -20°C.

  • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM).

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Aspirate the medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (medium with 0.1% DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding with further assays.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Procedure:

  • Seed H226 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[6]

  • Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 2.

  • Incubate for the desired duration (e.g., 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • During this time, metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Mix thoroughly by gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed H226 cells in 6-well plates and treat with this compound (e.g., 10 µM) and a vehicle control for 24 hours.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Output cell_culture 1. H226 Cell Culture & Maintenance seeding 3. Seed Cells in Plates (96-well or 6-well) cell_culture->seeding compound_prep 2. This compound Stock Preparation (10 mM in DMSO) treatment 4. Treat with this compound (0-25 µM) for 24-48h compound_prep->treatment seeding->treatment viability 5a. Cell Viability (MTT Assay) treatment->viability apoptosis 5b. Apoptosis (Annexin V/PI Staining) treatment->apoptosis western 5c. Protein Analysis (Western Blot) treatment->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Expression Level western->protein_quant

Caption: Experimental workflow for evaluating this compound in cell culture.

signaling_pathway This compound This compound PKCa PKC-α This compound->PKCa Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction ERK ERK1/2 PKCa->ERK Akt Akt PKCa->Akt Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival

Caption: this compound signaling pathway leading to apoptosis.

References

Application Notes & Protocols for MT477 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Preclinical Evaluation of MT477, a Novel PI3K/Akt/mTOR Pathway Inhibitor, in a Xenograft Mouse Model of Human Cancer

Introduction

This compound is a potent and selective, orally bioavailable small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor efficacy, pharmacodynamics, and safety profile of this compound using a human tumor xenograft mouse model. The following protocols are designed for a human non-small cell lung cancer (NSCLC) cell line, NCI-H460, known to have a constitutively active PI3K pathway, but can be adapted for other relevant cell lines.

Mechanism of Action: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt, a central node in the pathway. Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating S6K and 4E-BP1. This compound is hypothesized to inhibit a key kinase within this cascade, leading to the suppression of downstream signaling and subsequent inhibition of tumor cell proliferation and survival.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K FOUR_EBP1 4E-BP1 mTORC1->FOUR_EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FOUR_EBP1->Proliferation This compound This compound This compound->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.

Experimental Design & Workflow

A standard subcutaneous xenograft study will be conducted to assess the efficacy of this compound. The workflow involves cell culture, animal inoculation, randomization into treatment groups, drug administration, and subsequent data collection including tumor volume, body weight, and terminal tissue analysis.

Xenograft_Workflow start Start: NCI-H460 Cell Culture inoculation Subcutaneous Implantation in Athymic Nude Mice start->inoculation tumor_growth Tumor Growth to ~150-200 mm³ inoculation->tumor_growth randomization Randomization into Treatment Groups (n=10) tumor_growth->randomization treatment Daily Dosing (21 days) - Vehicle - this compound (Low Dose) - this compound (High Dose) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring endpoint Study Endpoint: Tumor Volume >2000 mm³ or 21 Days Treatment monitoring->endpoint analysis Terminal Analysis: - Tumor Weight - Pharmacodynamics - Toxicology endpoint->analysis

Caption: Experimental workflow for the this compound xenograft efficacy study.

Materials and Methods

Cell Culture
  • Cell Line: NCI-H460 (human non-small cell lung cancer).

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Harvesting: Cells are harvested during the logarithmic growth phase using Trypsin-EDTA and checked for viability (>95%) using Trypan Blue exclusion.

Animal Model
  • Species: Athymic Nude (Nu/Nu) mice, female, 6-8 weeks old.

  • Supplier: The Jackson Laboratory or Charles River Laboratories.

  • Acclimatization: Animals are acclimatized for a minimum of 7 days before the start of the experiment.

  • Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle, with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

This compound Formulation and Administration
  • Formulation Vehicle: 0.5% (w/v) Methylcellulose in sterile water.

  • Preparation: this compound is weighed and suspended in the vehicle to the desired concentrations (e.g., 10 mg/mL and 30 mg/mL for 100 mg/kg and 300 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). The suspension should be prepared fresh daily and kept homogenous by stirring.

  • Route of Administration: Oral gavage (PO).

  • Dosing Schedule: Once daily (QD) for 21 consecutive days.

Experimental Protocols

Tumor Implantation and Growth
  • Resuspend harvested NCI-H460 cells in sterile, serum-free RPMI-1640 at a concentration of 5 x 10^7 cells/mL.

  • Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.

  • Inject 0.2 mL of the cell/Matrigel suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Allow tumors to grow. Monitor tumor size twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

Randomization and Treatment
  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=10 mice/group).

  • Assign mice to groups ensuring that the mean tumor volumes are not statistically different between groups.

  • Initiate treatment as described in the table below.

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle Control0POQD x 21d
2This compound (Low Dose)100POQD x 21d
3This compound (High Dose)300POQD x 21d
Efficacy and Safety Monitoring
  • Measure tumor dimensions and body weight twice weekly throughout the study.

  • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, or signs of distress).

  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = (1 - ΔT/ΔC) x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • The study may be terminated for an individual animal if its tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%.

Pharmacodynamic (PD) Biomarker Analysis
  • A separate cohort of tumor-bearing mice (n=3-4 per time point) should be used for PD analysis.

  • Administer a single dose of Vehicle or this compound.

  • At selected time points post-dose (e.g., 2, 8, 24 hours), euthanize the mice and excise tumors.

  • Flash-freeze half of each tumor in liquid nitrogen for Western blot analysis and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Analyze tumor lysates for levels of key pathway biomarkers such as phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) to confirm target engagement.

Expected Results and Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of the study.

Table 1: Anti-Tumor Efficacy of this compound in NCI-H460 Xenograft Model
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTGI (%)p-value vs. Vehicle
Vehicle Control01650 ± 185--
This compound (Low Dose)100825 ± 11055%< 0.01
This compound (High Dose)300350 ± 7582%< 0.001
Table 2: Safety and Tolerability Profile
Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEMTreatment-Related DeathsClinical Observations
Vehicle Control0+5.2 ± 1.50/10None
This compound (Low Dose)100+2.1 ± 2.00/10None
This compound (High Dose)300-3.5 ± 2.50/10Minor, transient lethargy
Table 3: Pharmacodynamic Biomarker Modulation in Tumors (8h post-dose)
Treatment GroupDose (mg/kg)Relative p-Akt Expression (%)Relative p-S6 Expression (%)
Vehicle Control0100100
This compound (High Dose)3001510

Conclusion

This protocol outlines a robust methodology for the preclinical assessment of this compound in a xenograft mouse model. Successful execution of these studies will provide critical data on the compound's anti-tumor activity, establish a dose-response relationship, confirm its mechanism of action in vivo through biomarker analysis, and assess its overall safety profile. These findings are essential for making informed decisions regarding the continued development of this compound as a potential cancer therapeutic.

Application Notes and Protocols for MT477 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT477 is a novel thiopyrano[2,3-c]quinoline compound that has demonstrated significant anti-tumor activity in preclinical studies. It functions as a potent inhibitor of Protein Kinase C-alpha (PKC-α), a key enzyme in signaling pathways that promote cell proliferation and survival.[1][2] Inhibition of PKC-α by this compound leads to the downstream suppression of the ERK1/2 and Akt signaling pathways, ultimately inducing apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models of non-small cell lung cancer and pancreatic cancer, based on published preclinical data.

Data Presentation

The following tables summarize the quantitative data from preclinical in vivo studies of this compound.

Table 1: Summary of this compound In Vivo Efficacy Studies

Cancer TypeCell LineMouse ModelThis compound DosageAdministration RouteTreatment ScheduleOutcomeReference
Non-Small Cell Lung CancerH226Nude Mice1 mg/kgIntraperitoneal (i.p.)Continuous62.1% reduction in tumor size compared to control.[1][2][1][2]
Non-Small Cell Lung CancerH226Nude Mice1 mg/kgIntraperitoneal (i.p.)Days 1, 4, 8, 20, 24, 2843.6% inhibition of tumor growth.[3][4][3][4]
Epidermoid CarcinomaA431Nude Mice33, 100, 1000 µg/kgIntraperitoneal (i.p.)Days 1, 4, 8, 16, 18, 2024.5% decrease in tumor volume at 1 mg/kg by the third week.[3][4][3][4]
Pancreatic CancerMiaPaCa-2Not Specified100 µg/kgNot SpecifiedNot Specified49.5% inhibitory effect on tumor xenografts.[1][2][1][2]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PKC-α, which subsequently affects downstream signaling pathways crucial for cancer cell survival and proliferation.

MT477_Signaling_Pathway This compound This compound PKCa PKC-α This compound->PKCa Inhibits ERK ERK1/2 PKCa->ERK Regulates Akt Akt PKCa->Akt Regulates Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation

Caption: this compound inhibits PKC-α, leading to the suppression of downstream ERK1/2 and Akt signaling pathways involved in cell proliferation and survival.

Experimental Protocols

The following are detailed protocols for in vivo experiments using this compound based on the available data.

Protocol 1: H226 Non-Small Cell Lung Cancer Xenograft Model

This protocol is designed to assess the anti-tumor efficacy of this compound in a subcutaneous H226 xenograft model.

Materials:

  • H226 human non-small cell lung cancer cell line

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)

  • This compound

  • Vehicle for this compound (e.g., a solution containing DMSO and PEG-400 is recommended for poorly soluble compounds, but the specific vehicle for this compound is not detailed in the provided search results)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional)

  • 25-27 gauge needles and syringes

  • Calipers

  • Animal housing and monitoring equipment

Experimental Workflow:

H226_Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring CellCulture 1. Culture H226 Cells CellHarvest 2. Harvest & Resuspend Cells (1x10^6 - 10x10^6 cells/mL in PBS) CellCulture->CellHarvest Implantation 3. Subcutaneously Inject Cells into Mouse Flank (100-200 µL) CellHarvest->Implantation TumorGrowth 4. Monitor Tumor Growth (until 100-200 mm³) Implantation->TumorGrowth Randomization 5. Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Treatment 6. Administer this compound (i.p.) or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Animal Health Treatment->Monitoring

Caption: Workflow for the H226 xenograft mouse model to evaluate the in vivo efficacy of this compound.

Procedure:

  • Cell Culture: Culture H226 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation for Injection:

    • Trypsinize the cells and wash them with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 106 to 10 x 106 cells per 100-200 µL.

    • Optionally, mix the cell suspension with an equal volume of Matrigel to improve tumor formation.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth.

    • Measure tumor dimensions with calipers twice weekly.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.

    • Treatment Group: Administer this compound intraperitoneally at a dose of 1 mg/kg.

      • For a continuous administration schedule, consider the use of osmotic pumps for consistent delivery.

      • For an intermittent schedule, administer this compound on days 1, 4, 8, 20, 24, and 28 post-randomization.[3][4]

    • Control Group: Administer an equivalent volume of the vehicle solution following the same schedule as the treatment group.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and the general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 2: MiaPaCa-2 Pancreatic Cancer Xenograft Model

This protocol outlines the procedure for evaluating the efficacy of this compound in a MiaPaCa-2 pancreatic cancer xenograft model.

Materials:

  • MiaPaCa-2 human pancreatic cancer cell line

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)

  • This compound

  • Vehicle for this compound

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional)

  • 25-27 gauge needles and syringes

  • Calipers

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture and Preparation: Follow the same procedure as for the H226 cells, culturing and preparing the MiaPaCa-2 cells for injection.

  • Tumor Implantation: Inject 100-200 µL of the MiaPaCa-2 cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth and calculate tumor volume as described in the H226 protocol.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Treatment Group: Administer this compound at a dose of 100 µg/kg.[1][2] The administration route and schedule were not specified in the available literature for this model, but intraperitoneal injection is a common method.

    • Control Group: Administer the vehicle solution.

Protocol 3: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a general guideline for the intraperitoneal administration of this compound.

Materials:

  • This compound solution (this compound dissolved in an appropriate vehicle)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Animal restraint device (optional)

Procedure:

  • Preparation:

    • Prepare the this compound solution at the desired concentration. The final injection volume should not exceed 10 mL/kg body weight.

    • Warm the solution to room temperature to minimize discomfort to the animal.

  • Restraint:

    • Properly restrain the mouse to expose the abdomen.

  • Injection:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and smoothly.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress.

Conclusion

This compound has shown promising anti-tumor activity in preclinical in vivo models of non-small cell lung and pancreatic cancer. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound. Adherence to best practices in animal handling and experimental design is crucial for obtaining reliable and reproducible results. Further studies are warranted to optimize dosing schedules, explore different administration routes, and evaluate the efficacy of this compound in a broader range of cancer models.

References

Application Note: Quantifying Apoptosis Induction by MT477 Using Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] Consequently, therapies that can selectively induce apoptosis in cancer cells are of significant interest. MT477 is a novel synthetic thiopyrano[2,3-c]quinoline compound that has shown promise as an anti-cancer agent due to its pro-apoptotic and anti-proliferative effects in various cancer cell lines.[3] The primary mechanism of action for this compound is the inhibition of Protein Kinase C-alpha (PKC-α), a key enzyme in cellular signaling pathways that regulate cell survival and proliferation.[3] By inhibiting PKC-α, this compound disrupts downstream signaling cascades, including the Ras/ERK and PI3K/Akt pathways, ultimately leading to programmed cell death.[3]

This application note provides a detailed protocol for assessing apoptosis in cancer cells treated with this compound using the Annexin V and Propidium Iodide (PI) staining method followed by flow cytometry analysis. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

The following tables summarize hypothetical quantitative data from an experiment where a human non-small cell lung cancer cell line (e.g., H226) was treated with varying concentrations of this compound for 48 hours.

Table 1: Percentage of Apoptotic and Necrotic Cells Post-MT477 Treatment

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.52.3 ± 0.44.8 ± 0.9
This compound (1 µM)75.8 ± 3.515.1 ± 1.89.1 ± 1.224.2 ± 3.0
This compound (5 µM)42.3 ± 4.235.6 ± 2.922.1 ± 2.557.7 ± 5.4
This compound (10 µM)15.9 ± 2.848.2 ± 3.735.9 ± 3.184.1 ± 6.8

Table 2: Caspase-3/7 Activity in Response to this compound Treatment

Treatment GroupCaspase-3/7 Activity (Relative Luminescence Units)Fold Change vs. Control
Vehicle Control (DMSO)15,234 ± 1,1021.0
This compound (1 µM)48,789 ± 3,5673.2
This compound (5 µM)125,432 ± 9,8768.2
This compound (10 µM)256,987 ± 15,43216.9

Experimental Protocols

Materials and Reagents
  • Human cancer cell line (e.g., A549, H226, or other relevant line)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Caspase-Glo® 3/7 Assay Kit

  • T25 culture flasks or 6-well plates

  • Flow cytometer

  • Luminometer

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Seeding:

    • Culture the chosen cancer cell line in T25 flasks or 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.

    • For example, seed 1 x 10^6 cells in a T25 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Include a vehicle control group treated with the same concentration of DMSO used in the highest this compound treatment group.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common time point for observing apoptosis.

  • Cell Harvesting:

    • After the incubation period, collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the cells collected from the culture medium.

    • Centrifuge the cell suspension at approximately 670 x g for 5 minutes at room temperature.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately (within 1 hour) using a flow cytometer.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

Protocol: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at an appropriate density.

    • Treat cells with this compound as described in the Annexin V/PI assay protocol.

  • Assay Procedure:

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium volume.

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer. Increased luminescence is indicative of increased caspase-3/7 activity.

Mandatory Visualizations

This compound-Induced Apoptosis Signaling Pathway This compound This compound PKCa PKC-α This compound->PKCa Inhibition Ras_ERK Ras/ERK Pathway PKCa->Ras_ERK PI3K_Akt PI3K/Akt Pathway PKCa->PI3K_Akt Proliferation Cell Proliferation & Survival Ras_ERK->Proliferation Apoptosis Apoptosis Ras_ERK->Apoptosis Inhibition of PI3K_Akt->Proliferation PI3K_Akt->Apoptosis Inhibition of

Caption: this compound inhibits PKC-α, leading to the suppression of pro-survival pathways and the induction of apoptosis.

Experimental Workflow for Apoptosis Assay cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting & Staining cluster_analysis Data Acquisition & Analysis Seed Seed Cancer Cells Treat Treat with this compound (or Vehicle Control) Seed->Treat Incubate Incubate for 48h Treat->Incubate Harvest Harvest Adherent & Floating Cells Incubate->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Flow Analyze by Flow Cytometry Stain->Flow Quantify Quantify Cell Populations (Viable, Apoptotic, Necrotic) Flow->Quantify

Caption: Workflow for assessing this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.

Logical Flow of Experimental Groups cluster_controls Control Groups cluster_treatment Treatment Groups Experiment Apoptosis Induction Experiment Vehicle Vehicle Control (DMSO) Experiment->Vehicle Unstained Unstained Cells Experiment->Unstained AnnexinV_only Annexin V Only Experiment->AnnexinV_only PI_only PI Only Experiment->PI_only MT477_1uM This compound (1 µM) Experiment->MT477_1uM MT477_5uM This compound (5 µM) Experiment->MT477_5uM MT477_10uM This compound (10 µM) Experiment->MT477_10uM

Caption: Experimental design illustrating the necessary control and treatment groups for the apoptosis assay.

References

Application Notes and Protocols for Measuring ERK1/2 and Akt Phosphorylation in Response to MT477

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT477 is a novel synthetic small molecule, a thiopyrano[2,3-c]quinoline, identified for its potent anti-cancer properties.[1][2] Its mechanism of action is primarily attributed to the inhibition of Protein Kinase C-alpha (PKC-α), a crucial enzyme in cellular signaling pathways that govern cell proliferation, differentiation, and survival.[1][2] Downstream of PKC-α, this compound has been shown to suppress the phosphorylation of key signaling proteins, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt (also known as Protein Kinase B).[1]

The Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways are frequently dysregulated in various cancers, leading to uncontrolled cell growth and resistance to apoptosis. By inhibiting the phosphorylation and subsequent activation of ERK1/2 and Akt, this compound presents a promising therapeutic strategy for cancers dependent on these pathways.

These application notes provide a detailed protocol for the measurement of ERK1/2 and Akt phosphorylation in response to this compound treatment in a laboratory setting. The primary method described is Western blotting, a widely used and reliable technique for the detection and quantification of specific proteins and their post-translational modifications.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on ERK1/2 and Akt phosphorylation based on available literature. It is important to note that the specific percentage of inhibition may vary depending on the cell line, experimental conditions, and the specific antibodies used.

Table 1: Dose-Dependent Effect of this compound on ERK1/2 and Akt Phosphorylation

This compound Concentration (µM)Cell LineTreatment Time (hours)Expected p-ERK1/2 InhibitionExpected p-Akt Inhibition
0 (Vehicle Control)e.g., H226, A5494BaselineBaseline
6e.g., H226, A5494Partial InhibitionPartial Inhibition
50e.g., H226, A5494Significant InhibitionSignificant Inhibition
200e.g., H226, A5494Strong InhibitionStrong Inhibition

Note: this compound has been shown to have a dose-dependent inhibitory effect on the proliferation of various cancer cell lines in the range of 0.006 to 0.2 mM (6 to 200 µM). It is expected that the inhibition of ERK1/2 and Akt phosphorylation will also follow a dose-dependent pattern within this range.

Table 2: Time-Course of this compound on ERK1/2 and Akt Phosphorylation

Time (hours)Cell LineThis compound Concentration (µM)Expected p-ERK1/2 InhibitionExpected p-Akt Inhibition
0e.g., H22650BaselineBaseline
0.5e.g., H22650Onset of InhibitionOnset of Inhibition
1e.g., H22650Increased InhibitionIncreased Inhibition
2e.g., H22650Sustained InhibitionSustained Inhibition
4e.g., H22650Maximal InhibitionMaximal Inhibition

Note: A time-dependent decrease in the protein expression of p-Erk1/2 has been observed with this compound treatment at a concentration of 0.05 mM (50 µM) over a period of 0.5 to 4 hours.

Signaling Pathway and Experimental Workflow

MT477_Signaling_Pathway cluster_membrane Plasma Membrane PKC_alpha PKC-α Ras Ras PKC_alpha->Ras PI3K PI3K PKC_alpha->PI3K This compound This compound This compound->PKC_alpha Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting & Detection cluster_analysis Data Analysis A1 Seed cells in culture plates A2 Treat with this compound or vehicle A1->A2 B1 Lyse cells and collect supernatant A2->B1 B2 Quantify protein concentration (BCA assay) B1->B2 C1 Separate proteins by SDS-PAGE B2->C1 C2 Transfer proteins to a PVDF membrane C1->C2 D1 Block membrane C2->D1 D2 Incubate with primary antibodies (p-ERK1/2, p-Akt, total ERK1/2, total Akt, loading control) D1->D2 D3 Incubate with HRP-conjugated secondary antibodies D2->D3 D4 Detect signal using ECL substrate D3->D4 E1 Quantify band intensity D4->E1 E2 Normalize phosphorylated protein to total protein E1->E2

References

Application Notes and Protocols for MT477 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of MT477, a novel thiopyrano[2,3-c]quinoline, in in vitro research settings. This compound has been identified as a potent inhibitor of Protein Kinase C-alpha (PKC-α), a critical enzyme in cellular signaling pathways that regulate cell proliferation and survival.[1]

Overview of this compound

This compound is a small molecule inhibitor with demonstrated anti-tumor activity in preclinical models.[1] Its mechanism of action involves the direct inhibition of PKC-α, which subsequently suppresses the downstream signaling molecules ERK1/2 and Akt.[1][2] This targeted activity makes this compound a compound of interest for cancer research, particularly in non-Ras-mutated cancers.

Solubility and Preparation of Stock Solutions

Recommended Protocol for Preparation of this compound Stock Solution:

  • Solvent Selection: High-purity, anhydrous DMSO is recommended as the primary solvent for creating a concentrated stock solution.

  • Stock Concentration: It is advisable to prepare a high-concentration stock solution, for example, 10 mM or 20 mM. This allows for minimal solvent addition to the final cell culture medium, reducing the risk of solvent-induced cytotoxicity.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming to 37°C may aid in dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically <0.5%).

Table 1: Example Dilution Series for a 10 mM this compound Stock Solution

Target ConcentrationVolume of 10 mM Stock (µL)Volume of Culture Medium (µL)Final DMSO Concentration (assuming 1000 µL final volume)
100 µM109900.1%
50 µM59950.05%
10 µM19990.01%
1 µM0.1999.90.001%

In Vitro Assay Protocols

This compound has been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines. The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., H226, MCF-7, U87, LNCaP, A549, A431) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Table 2: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
H226Non-Small Cell Lung Cancer13
MCF-7Breast Cancer18
U87Glioblastoma51
LNCaPProstate Cancer33
A549Lung Cancer20
A431Skin Cancer49

Data extracted from MedchemExpress product information.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting can be used to assess the effect of this compound on the phosphorylation status of its downstream targets, ERK1/2 and Akt.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time points (e.g., 0.5, 1, 2, 4 hours).[1] After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its in vitro evaluation.

MT477_Signaling_Pathway This compound This compound PKCa PKC-α This compound->PKCa Inhibition ERK ERK1/2 PKCa->ERK Activation Akt Akt PKCa->Akt Activation Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation

Caption: this compound inhibits PKC-α, leading to the suppression of downstream ERK1/2 and Akt signaling, thereby reducing cell proliferation and survival.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Stock_Prep Prepare this compound Stock Solution (in DMSO) MTT Cell Proliferation Assay (MTT) Stock_Prep->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Stock_Prep->Apoptosis Western Western Blot (p-ERK, p-Akt) Stock_Prep->Western Cell_Culture Culture Cancer Cell Lines Cell_Culture->MTT Cell_Culture->Apoptosis Cell_Culture->Western IC50 Determine IC₅₀ MTT->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Protein_Quant Analyze Protein Expression Western->Protein_Quant

Caption: A general workflow for the in vitro evaluation of this compound, from preparation to data analysis of key cellular assays.

References

Application of MT477 in Pancreatic Cancer Research: A Fictional Representative Example

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated "MT477" for the treatment of pancreatic cancer. The following application notes, protocols, and data are presented as a representative example based on preclinical research concepts for other investigational drugs in this field. The fictional compound "MTX-500" is used to illustrate the expected data and methodologies in pancreatic cancer drug development research.

Application Notes for MTX-500 in Pancreatic Cancer

Introduction: Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to late diagnosis and resistance to conventional therapies. The tumor microenvironment in pancreatic cancer is characterized by a dense stroma that limits drug penetration and an immunosuppressive landscape. MTX-500 is a novel small molecule inhibitor designed to target key survival pathways in pancreatic cancer cells and modulate the tumor microenvironment to enhance therapeutic response.

Mechanism of Action: MTX-500 is a potent and selective inhibitor of the NAD salvage pathway enzyme, Nicotinamide Phosphoribosyltransferase (NAMPT). Pancreatic cancer cells exhibit reprogrammed metabolism and an increased reliance on NAD for various cellular processes, including DNA repair and redox balance. By inhibiting NAMPT, MTX-500 depletes the intracellular NAD/NADH pools, leading to a metabolic crisis and subsequent cell death in cancer cells. Furthermore, preclinical studies suggest that MTX-500 can induce immunogenic cell death, potentially synergizing with immunotherapy.

Preclinical Research Highlights:

  • In Vitro Efficacy: MTX-500 has demonstrated potent cytotoxic effects against a panel of human pancreatic cancer cell lines, with IC50 values in the low nanomolar range.

  • In Vivo Efficacy: In orthotopic mouse models of pancreatic cancer, MTX-500 administration resulted in significant tumor growth inhibition and improved overall survival.

  • Combination Therapy: The combination of MTX-500 with standard-of-care chemotherapy, such as gemcitabine, or with immune checkpoint inhibitors has shown synergistic anti-tumor effects in preclinical models.

Data Presentation

Table 1: In Vitro Cytotoxicity of MTX-500 in Human Pancreatic Cancer Cell Lines

Cell LineHistological SubtypeMTX-500 IC50 (nM)
PANC-1Epithelioid Carcinoma15.2
MiaPaCa-2Carcinoma21.5
AsPC-1Adenocarcinoma12.8
BxPC-3Adenocarcinoma18.9

Table 2: In Vivo Efficacy of MTX-500 in an Orthotopic Pancreatic Cancer Mouse Model (PANC-1)

Treatment GroupNMean Tumor Volume at Day 28 (mm³)% Tumor Growth Inhibition (TGI)Median Survival (Days)
Vehicle Control101250 ± 150-35
MTX-500 (10 mg/kg)10625 ± 905052
Gemcitabine (50 mg/kg)10750 ± 1104048
MTX-500 + Gemcitabine10250 ± 508065

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of MTX-500 in pancreatic cancer cell lines.

  • Materials:

    • Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • MTX-500 stock solution (e.g., 10 mM in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Protocol:

    • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of MTX-500 in complete growth medium.

    • After 24 hours, remove the medium and add 100 µL of the diluted MTX-500 to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

    • Incubate the plate for 72 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Orthotopic Pancreatic Cancer Mouse Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of MTX-500.

  • Materials:

    • 6-8 week old female athymic nude mice

    • PANC-1 cells expressing luciferase

    • Matrigel

    • Surgical instruments

    • Anesthesia (e.g., isoflurane)

    • Bioluminescence imaging system

    • MTX-500 formulation for injection

  • Protocol:

    • Harvest luciferase-expressing PANC-1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Anesthetize the mice and make a small incision in the left abdominal flank to expose the pancreas.

    • Inject 1 x 10^6 cells (in 100 µL) into the tail of the pancreas.

    • Suture the incision and allow the mice to recover.

    • Monitor tumor growth weekly using bioluminescence imaging.

    • When tumors are palpable (approximately 100 mm³), randomize the mice into treatment groups (e.g., vehicle, MTX-500, gemcitabine, combination).

    • Administer the treatments as per the defined schedule (e.g., intraperitoneal injection daily for MTX-500, twice weekly for gemcitabine).

    • Measure tumor volume with calipers twice a week.

    • Monitor body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualization

G cluster_0 Pancreatic Cancer Cell NAMPT NAMPT NAD NAD+ NAMPT->NAD Salvage Pathway PARP PARP (DNA Repair) NAD->PARP Sirtuins Sirtuins (Metabolism) NAD->Sirtuins Redox Redox Balance NAD->Redox ATP ATP Production NAD->ATP Apoptosis Metabolic Crisis & Apoptosis NAD->Apoptosis PARP->Apoptosis Sirtuins->Apoptosis Redox->Apoptosis ATP->Apoptosis MTX500 MTX-500 MTX500->NAMPT Inhibition G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Seed Pancreatic Cancer Cells B Treat with MTX-500 (72h) A->B C Add MTT Reagent (4h) B->C D Measure Absorbance C->D E Calculate IC50 D->E F Orthotopic Injection of PANC-1 Cells G Tumor Establishment (Bioluminescence) F->G H Randomize Mice & Begin Treatment G->H I Monitor Tumor Growth & Survival H->I J Terminal Endpoint & Tumor Analysis I->J

Troubleshooting & Optimization

Technical Support Center: Optimizing MT477 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of MT477 for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: Based on available data, a dose-dependent inhibitory effect of this compound on the proliferation of various cancer cell lines has been observed in the concentration range of 0.006 to 0.2 mM.[1] It is recommended to start with a broad range of concentrations (e.g., 0.01 µM to 200 µM) to determine the optimal range for your specific cell line.

Q2: Which cell lines have been reported to be sensitive to this compound?

A2: this compound has shown inhibitory effects on the cellular proliferation of H226 (non-small cell lung cancer), MCF-7 (breast cancer), U87 (glioblastoma), LNCaP (prostate cancer), A431 (skin squamous cell carcinoma), and A549 (lung cancer) cell lines.[1] Additionally, in vivo studies have demonstrated its anti-tumor activity against MiaPaCa-2 (pancreatic cancer) xenografts.[2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a novel thiopyrano[2,3-c]quinoline that acts as a direct inhibitor of protein kinase C-alpha (PKC-α).[2] This inhibition leads to the subsequent suppression of its downstream targets, ERK1/2 and Akt, which are key components of signaling pathways promoting cell proliferation and survival.[2]

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time can vary depending on the cell line and the experimental objectives. A common starting point is to perform assays at 24, 48, and 72 hours to determine the time-dependent effects of this compound on cell viability.

Q5: What are common controls to include in my cytotoxicity assay?

A5: It is essential to include the following controls in your experiment:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any cytotoxic effects of the solvent itself.

  • Untreated Control: Cells cultured in medium alone, representing 100% cell viability.

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix gently before plating. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Low signal or no dose-response 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell seeding density is too low. 4. The cell line is resistant to this compound.1. Test a wider and higher range of this compound concentrations. 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Optimize the cell seeding density to ensure a sufficient number of cells for a detectable signal. 4. Confirm the expression of PKC-α in your cell line.
High background signal 1. Contamination of cell culture or reagents. 2. Interference of this compound with the assay reagents (e.g., MTT reduction).1. Regularly test for mycoplasma contamination and use sterile techniques. 2. Run a control with this compound in cell-free media to check for direct interaction with the assay components. Consider using an alternative cytotoxicity assay (e.g., LDH release assay).
Precipitation of this compound in the culture medium 1. Poor solubility of this compound at the tested concentrations.1. Ensure the final solvent concentration is as low as possible (typically <0.5% for DMSO). 2. Visually inspect the wells for any precipitate under a microscope. 3. If precipitation occurs at higher concentrations, this may represent the upper limit of solubility in your experimental conditions.

Quantitative Data Summary

Compound Cell Line Assay Type Concentration Range Effect
This compoundH226, MCF-7, U87, LNCaP, A431, A549Proliferation Assay0.006 - 0.2 mMDose-dependent inhibition of cellular proliferation
This compoundMiaPaCa-2 (xenograft)In vivo100 µg/kg (i.p.)49.5% inhibitory effect on tumor xenografts
This compoundH226 (xenograft)In vivo1 mg/kg (i.p.)62.1% reduction in tumor size

Detailed Experimental Protocol: Optimizing this compound Concentration using MTT Assay

This protocol provides a general framework for determining the optimal concentration of this compound for cytotoxicity studies using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • DMSO (cell culture grade)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

2. Cell Culture:

  • Maintain the selected cancer cell lines in the appropriate complete culture medium supplemented with FBS and penicillin-streptomycin.

  • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells 2-3 times per week to maintain them in the exponential growth phase.

3. Experimental Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • This compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 50, 100, 200 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability) from the dose-response curve using appropriate software.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Growth Phase) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (24, 48, 72h incubation) cell_seeding->treatment mt477_prep 3. This compound Serial Dilution mt477_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition formazan_formation 6. Incubate (2-4h) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan formazan_formation->solubilization read_absorbance 8. Read Absorbance (570nm) solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability dose_response 10. Generate Dose-Response Curve calculate_viability->dose_response ic50 11. Determine IC50 dose_response->ic50

Caption: Workflow for optimizing this compound concentration in cytotoxicity assays.

Signaling_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR / RTK PLC PLC GPCR->PLC Ras Ras GPCR->Ras PI3K PI3K GPCR->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKCa PKC-α DAG->PKCa Raf Raf PKCa->Raf ERK ERK1/2 PKCa->ERK Akt Akt PKCa->Akt Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->Akt Akt->Proliferation This compound This compound This compound->PKCa Inhibition

References

Technical Support Center: Troubleshooting MT477 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with MT477 in aqueous solutions. The following information is designed to facilitate successful experimental outcomes by providing detailed troubleshooting strategies, frequently asked questions, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a significant concern?

A1: this compound is a novel synthetic compound with considerable potential in targeted therapeutic research. However, its chemical structure is predominantly hydrophobic, leading to very low intrinsic solubility in water and aqueous buffer systems. This poor solubility can be a major obstacle in experimental settings, potentially leading to precipitation, inaccurate concentration measurements, and unreliable results in cell-based assays and other biological experiments.

Q2: I observed a precipitate forming when I diluted my this compound stock solution into my aqueous experimental medium. What is the cause?

A2: This common issue, often referred to as "solvent shock" or precipitation, typically occurs when a concentrated stock solution of a hydrophobic compound, prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous medium.[1][2] The drastic change in solvent polarity reduces the solubility of this compound below its concentration, causing it to fall out of solution.[1][2]

Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A3: Due to its hydrophobic nature, this compound is practically insoluble in water.[1] It is recommended to use 100% anhydrous, research-grade DMSO to prepare stock solutions.[1] To ensure complete dissolution, warming the solution to 37°C for 10-15 minutes may be beneficial.[1]

Q4: How can I prevent this compound from precipitating during my experiments?

A4: To avoid precipitation, it is crucial to maintain a final DMSO concentration in your aqueous medium that is high enough to keep this compound dissolved but low enough to prevent cellular toxicity.[1] For most cell lines, a final DMSO concentration between 0.1% and 0.5% is well-tolerated.[1] Additionally, vigorous mixing or vortexing while adding the DMSO stock to the medium can help with rapid dispersion and prevent localized high concentrations that lead to precipitation.[1]

Q5: Are there alternative methods to improve the aqueous solubility of this compound beyond using DMSO?

A5: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound.[1] These include the use of co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), pH adjustment of the buffer if this compound has ionizable groups, and the use of solubilizing agents like cyclodextrins or surfactants.[2][3] The choice of method will depend on the specific experimental requirements and compatibility with the biological system being studied.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common solubility issues with this compound.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media. Final concentration exceeds solubility limit. Decrease the final working concentration of this compound in your experiment.[1]
Insufficient co-solvent (DMSO). Ensure the final DMSO concentration is sufficient, typically between 0.1% and 0.5%.[1] For example, to achieve a 10 µM final concentration, you could prepare a 2 mM stock in 100% DMSO and add 5 µL of the stock to 1 mL of media (final DMSO is 0.5%).[1]
Improper mixing technique. Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.[1]
Precipitate forms over time during incubation. Temperature effects. Solubility often decreases at lower temperatures. If working at 4°C, precipitation is more likely. Prepare dilutions at room temperature before equilibrating to the desired temperature.[1]
Interaction with media components. Components in complex media, such as serum proteins, may interact with the compound. Consider reducing the serum concentration or using a serum-free medium for the treatment period if your experiment allows.[1]
pH instability. If this compound has pH-dependent solubility, ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
Inconsistent or non-reproducible experimental results. Incomplete solubilization of this compound. This can lead to inaccurate dosing. Before use, visually inspect your stock solution for any undissolved particles. Briefly sonicating the stock solution can aid in dissolution.
Adsorption to plasticware. Hydrophobic compounds can adsorb to the surfaces of plastic tubes and plates, reducing the actual concentration in solution. Using low-adhesion microplates or including a small amount of a non-ionic surfactant may mitigate this issue.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions using a DMSO Co-solvent System

This protocol describes the standard method for preparing a working solution of this compound for in vitro experiments.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve a precisely weighed amount of this compound powder in 100% anhydrous, research-grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Gently warm the solution at 37°C for 10-15 minutes and vortex to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be necessary to prepare an intermediate dilution of the stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • Warm your aqueous experimental medium (e.g., cell culture medium, buffer) to the desired temperature (typically 37°C).

    • Calculate the volume of the this compound DMSO stock needed to achieve the final desired concentration, ensuring the final DMSO concentration does not exceed 0.5%.

    • While vigorously vortexing the aqueous medium, add the calculated volume of the this compound DMSO stock drop-by-drop.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

MT477_Solubility_Troubleshooting cluster_start Start cluster_observe Observation cluster_yes_path Troubleshooting Path cluster_no_path Success start Dilute this compound Stock in Aqueous Medium observe Precipitate Forms? start->observe cause1 Potential Cause: Final Concentration Too High observe->cause1 Yes end Solution is Clear: Proceed with Experiment observe->end No solution1 Action: Decrease Final this compound Concentration cause1->solution1 cause2 Potential Cause: Insufficient DMSO solution1->cause2 solution2 Action: Increase Final DMSO (Stay Below 0.5%) cause2->solution2 cause3 Potential Cause: Improper Mixing solution2->cause3 solution3 Action: Add Stock to Vortexing Medium cause3->solution3

Caption: Troubleshooting workflow for this compound precipitation.

experimental_workflow prep_stock 1. Prepare High-Concentration Stock (this compound in 100% DMSO) warm_dissolve 2. Warm (37°C) and Vortex to Ensure Complete Dissolution prep_stock->warm_dissolve add_stock 4. Add Stock to Vigorously Vortexing Medium (Final DMSO <0.5%) warm_dissolve->add_stock prep_medium 3. Prepare Aqueous Experimental Medium prep_medium->add_stock inspect 5. Visually Inspect for Precipitation add_stock->inspect use_solution 6. Use Freshly Prepared Solution Immediately inspect->use_solution Clear troubleshoot Re-evaluate Protocol (See Troubleshooting Guide) inspect->troubleshoot Cloudy

References

Technical Support Center: Minimizing MT-477 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: MT-477 is a potent synthetic opioid with significant toxicity. The information provided here is intended for use by qualified researchers in controlled laboratory settings and is not a substitute for a comprehensive understanding of opioid pharmacology and toxicology. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

This technical support center provides guidance on minimizing the toxicity of MT-477 in animal models. Due to the limited specific research on MT-477, the information presented is largely based on general principles of mitigating toxicity for potent µ-opioid receptor agonists.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with MT-477.

Issue Potential Cause Troubleshooting Steps
Unexpectedly high mortality rate at calculated doses. - Error in dose calculation or preparation. - High sensitivity of the specific animal strain or species. - Stress-induced potentiation of toxicity. - Double-check all calculations and ensure accurate dilution of the stock solution. - Conduct a pilot dose-ranging study with a small number of animals to determine the appropriate dose range for your specific model. - Ensure proper animal handling and a low-stress environment to minimize confounding factors.
Severe respiratory depression observed even at low doses. - MT-477 is a potent respiratory depressant, a characteristic of µ-opioid agonists. - Individual animal variability in response. - Have an opioid antagonist, such as naloxone (B1662785), readily available for immediate administration. - Closely monitor respiratory rate and effort. Provide supplemental oxygen if necessary. - Consider co-administration with a respiratory stimulant, though this requires careful dose optimization to avoid other complications.
High variability in toxic responses between animals. - Differences in metabolism or receptor density among individual animals. - Inconsistent administration technique (e.g., intraperitoneal vs. subcutaneous). - Increase the number of animals per group to improve statistical power. - Ensure consistent and accurate drug administration by trained personnel. - Consider using a more homogenous animal population (e.g., inbred strains).
Difficulty in reversing toxicity with naloxone. - The dose of naloxone may be insufficient to counteract the high potency of MT-477. - The half-life of naloxone may be shorter than that of MT-477, leading to re-narcotization. - Administer a higher initial dose of naloxone. Repeat dosing may be necessary. - Consider a continuous infusion of naloxone for sustained antagonism. - Closely monitor the animal for at least 4-6 hours after naloxone administration for signs of recurring toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of MT-477 toxicity?

A1: As a potent µ-opioid receptor agonist, the primary toxicity of MT-477 is an extension of its pharmacological effects. The most life-threatening toxic effect is respiratory depression, which can lead to hypoxia, hypercarbia, and ultimately, death.[1][2][3][4] Other toxic effects may include sedation, bradycardia, and hypotension.

Q2: What is the role of opioid antagonists in minimizing MT-477 toxicity?

A2: Opioid antagonists, such as naloxone, are competitive antagonists at the µ-opioid receptor.[5][6] They displace MT-477 from the receptor, thereby reversing its effects, including respiratory depression. Naloxone is the standard of care for opioid overdose and is a critical tool for mitigating toxicity in a research setting.[1][4]

Q3: What is a recommended starting dose of naloxone for reversing MT-477 toxicity in rodents?

A3: While a specific dose for MT-477 is not established, a common starting dose of naloxone for reversing potent opioid-induced respiratory depression in rodents is in the range of 0.1 to 1 mg/kg, administered intraperitoneally (IP) or subcutaneously (SC).[7][8] Higher doses may be required depending on the dose of MT-477 administered. It is crucial to titrate the naloxone dose to effect, starting with a lower dose and increasing as needed to restore adequate respiration.

Q4: What supportive care measures should be in place during experiments with MT-477?

A4: In addition to having an opioid antagonist readily available, supportive care is critical. This includes:

  • Respiratory Support: Continuous monitoring of respiratory rate and effort. The ability to provide supplemental oxygen is highly recommended.

  • Thermoregulation: Opioids can affect body temperature. Monitor core body temperature and provide a heat source if necessary to prevent hypothermia.

  • Cardiovascular Monitoring: If possible, monitor heart rate and blood pressure.

  • Fluid Support: In cases of prolonged sedation or toxicity, subcutaneous or intravenous fluids may be necessary to maintain hydration and cardiovascular stability.

Q5: How can I determine a safe and effective dose of MT-477 for my experiments?

A5: A thorough dose-response study is essential. This should be a stepwise process:

  • Literature Review: Gather any available data on the potency and toxicity of MT-477 or structurally similar compounds.

  • Pilot Study: Begin with very low doses in a small number of animals to establish a dose range.

  • Dose Escalation: Gradually increase the dose while closely monitoring for signs of toxicity. The goal is to identify the dose that produces the desired pharmacological effect with minimal toxicity. The "Up-and-Down Procedure" outlined in OECD Guideline 425 can be a useful method for determining acute toxicity with fewer animals.[9]

  • Establish a Therapeutic Window: Determine the range between the effective dose and the toxic dose.

Data Presentation

Table 1: Comparative Potency of Opioid Antagonists against Fentanyl-Induced Effects in Mice

This table provides data on the relative potency of different opioid antagonists in reversing the effects of fentanyl, a potent synthetic opioid. This information can be used as a general guide for selecting and dosing an antagonist for MT-477.

AntagonistAntagonism of Analgesia (ED50, mg/kg)Antagonism of Lethality (ED50, mg/kg)Relative Potency (Analgesia)Relative Potency (Lethality)
Naltrexone0.081.181713
Naloxone0.357.1942
6β-naltrexol1.3815.3411

Data adapted from Raehal et al. (2011).[10] The ED50 is the dose of the antagonist that produces 50% of the maximal effect. Relative potency is calculated relative to 6β-naltrexol.

Experimental Protocols

Protocol 1: General Procedure for Assessing Acute Toxicity of a Synthetic Opioid (e.g., MT-477) in Rodents

This protocol is based on general principles of acute toxicity testing as outlined by the FDA and OECD.[11][12][13][14]

  • Animal Model: Use a single sex of a standard rodent strain (e.g., Sprague-Dawley rats or ICR mice), typically females as they are often more sensitive.[11][12] Animals should be young adults and within a narrow weight range.

  • Housing and Acclimation: House animals in a controlled environment (temperature, humidity, light cycle) and allow for an acclimation period of at least 5 days before the experiment.

  • Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing to promote absorption. Water should be available ad libitum.[12]

  • Dose Preparation: Prepare a stock solution of MT-477 in a suitable vehicle. The vehicle should be tested in a control group to ensure it has no toxic effects.

  • Dose Administration: Administer the test substance via the intended experimental route (e.g., intraperitoneal, subcutaneous, or oral gavage). The volume administered should be appropriate for the size of the animal (e.g., typically not exceeding 1-2 mL/100g body weight for oral gavage in rodents).[12]

  • Observation: Observe animals continuously for the first 30 minutes to 4 hours after dosing, and then periodically for at least 14 days.[13] Record all clinical signs of toxicity, including changes in behavior, respiratory rate, posture, and any instances of morbidity or mortality.

  • Data Collection: Record the time of onset, duration, and severity of all toxic signs. Note the time of death for any animals that do not survive.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.[13]

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_intervention Intervention (If Needed) cluster_analysis Data Analysis Phase Dose_Calc Dose Calculation & Preparation Dosing MT-477 Administration Dose_Calc->Dosing Animal_Prep Animal Preparation (Fasting) Animal_Prep->Dosing Observation Continuous Observation (0-4h) Dosing->Observation Monitoring Periodic Monitoring (up to 14d) Observation->Monitoring Toxicity_Signs Observe Severe Toxicity Observation->Toxicity_Signs Data_Collection Record Clinical Signs & Mortality Monitoring->Data_Collection Antagonist_Admin Administer Naloxone Toxicity_Signs->Antagonist_Admin Supportive_Care Provide Supportive Care Antagonist_Admin->Supportive_Care Supportive_Care->Observation Necropsy Gross Necropsy Data_Collection->Necropsy Analysis Data Analysis & Reporting Necropsy->Analysis

Caption: Workflow for an acute toxicity study of MT-477 in an animal model.

opioid_pathway cluster_opioid Opioid Agonist Action cluster_effect Physiological Effect cluster_antagonist Antagonist Intervention cluster_reversal Reversal of Effect MT477 MT-477 (Agonist) Mu_Receptor µ-Opioid Receptor This compound->Mu_Receptor Binds and Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) Mu_Receptor->Cellular_Response Reversal Reversal of Respiratory Depression Mu_Receptor->Reversal Displaces MT-477 Respiratory_Depression Respiratory Depression Cellular_Response->Respiratory_Depression Naloxone Naloxone (Antagonist) Naloxone->Mu_Receptor Competitively Binds and Blocks

Caption: Mechanism of MT-477 action and naloxone reversal at the µ-opioid receptor.

References

addressing off-target effects of MT477 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the hypothetical kinase inhibitor, MT477. Our guidance is designed to help you identify, validate, and mitigate non-specific activity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known off-targets?

A1: this compound is a potent inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the ABC signaling pathway, which is implicated in cell proliferation and survival. While highly selective, in vitro kinase profiling has revealed potential off-target activity against other kinases, particularly those with homologous ATP-binding pockets. The primary off-targets of concern are Serine/Threonine Kinase Y (STKY) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Q2: My cells are showing unexpected toxicity at concentrations where the primary target, TKX, should be inhibited. What could be the cause?

A2: Unexpected toxicity can arise from several factors. It is possible that the observed cytotoxicity is due to the inhibition of an off-target kinase that is critical for cell survival in your specific cell line. For example, inhibition of STKY has been linked to apoptosis in certain cellular contexts. We recommend performing a dose-response experiment and comparing the IC50 for cell viability with the IC50 for TKX inhibition. If these values differ significantly, an off-target effect is a likely cause.

Q3: I am observing a phenotype that is inconsistent with the known function of TKX. How can I determine if this is an off-target effect?

A3: A phenotype that does not align with the canonical signaling of TKX is a strong indicator of off-target activity. To investigate this, we suggest a multi-pronged approach:

  • Rescue Experiments: Attempt to rescue the phenotype by expressing a drug-resistant mutant of TKX. If the phenotype persists, it is likely off-target.

  • Use of a Structurally Unrelated Inhibitor: Employ a different, structurally unrelated inhibitor of TKX. If this second inhibitor does not reproduce the phenotype, it strengthens the evidence for an this compound-specific off-target effect.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TKX. Compare the resulting phenotype to that observed with this compound treatment.

Q4: How can I confirm if this compound is directly binding to the suspected off-targets in my experimental system?

A4: Direct target engagement can be assessed using several methods. A cellular thermal shift assay (CETSA) can be performed to determine if this compound stabilizes the suspected off-target proteins in cell lysates or intact cells, indicating direct binding. Alternatively, co-immunoprecipitation (Co-IP) experiments using antibodies against the suspected off-target can be conducted to see if this compound can be pulled down with the protein of interest.

Troubleshooting Guides

Issue 1: Inconsistent results between different cell lines.

  • Possible Cause: The expression levels of the primary target (TKX) and potential off-targets (STKY, VEGFR2) can vary significantly between cell lines. A cell line with low TKX expression and high expression of an off-target may exhibit a phenotype dominated by the off-target effect.

  • Troubleshooting Steps:

    • Perform quantitative Western blotting or qPCR to determine the relative expression levels of TKX, STKY, and VEGFR2 in the cell lines you are using.

    • Correlate the expression data with the observed phenotypic responses to this compound treatment.

    • Consider using a cell line with a well-characterized and robust expression of the primary target for your primary validation experiments.

Issue 2: Discrepancy between in vitro kinase assay data and cell-based assay results.

  • Possible Cause: An in vitro kinase assay measures the direct inhibition of a purified enzyme. In a cellular context, factors such as membrane permeability, drug efflux pumps, and intracellular ATP concentrations can influence the effective concentration of the inhibitor at the target site.

  • Troubleshooting Steps:

    • Verify the cellular uptake of this compound using techniques like mass spectrometry.

    • Perform a target engagement assay (e.g., CETSA) to confirm that this compound is reaching and binding to TKX inside the cell at the expected concentrations.

    • Evaluate if your cells express high levels of drug efflux pumps (e.g., P-glycoprotein) that may be reducing the intracellular concentration of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against its primary target and key off-targets.

TargetIC50 (nM)Description
TKX (Primary Target) 5Potent inhibition of the primary target kinase.
STKY (Off-Target)150Moderate inhibition at concentrations significantly higher than for TKX.
VEGFR2 (Off-Target)500Weaker inhibition, but may be relevant at higher experimental concentrations.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to its target(s) within a cellular environment.

  • Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with either DMSO (vehicle control) or a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM) for 1 hour at 37°C.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates into separate PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatants and analyze the amount of soluble target protein (TKX, STKY, etc.) remaining by Western blotting using specific antibodies. An increase in the thermal stability of the protein in the presence of this compound indicates direct binding.

Visualizations

Signaling_Pathway cluster_this compound This compound Inhibition cluster_pathway Cellular Signaling This compound This compound TKX TKX (Primary Target) This compound->TKX High Affinity Inhibition STKY STKY (Off-Target) This compound->STKY Low Affinity Inhibition Downstream_TKX Proliferation & Survival TKX->Downstream_TKX Promotes Downstream_STKY Apoptosis STKY->Downstream_STKY Induces

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow A Start: Unexpected Phenotype Observed with this compound B Is the phenotype consistent with TKX inhibition? A->B C Yes B->C Yes D No B->D No E Proceed with primary target validation experiments. C->E F Hypothesize Off-Target Effect D->F G Perform Rescue Experiment with Drug-Resistant TKX Mutant F->G H Does the phenotype persist? G->H I Yes: Strong evidence for Off-Target Effect H->I Yes J No: Phenotype is likely on-target. H->J No K Identify potential off-targets (e.g., Kinase Profiling) I->K L Validate with CETSA or Target Knockdown K->L

Caption: Troubleshooting workflow for unexpected phenotypes.

Technical Support Center: Enhancing Reproducibility in MT477 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the novel PKC-α inhibitor, MT477. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a novel anti-cancer agent, identified as a thiopyrano[2,3-c]quinoline. Its principal mechanism of action is the direct inhibition of Protein Kinase C-alpha (PKC-α). By inhibiting PKC-α, this compound disrupts downstream signaling pathways crucial for cell proliferation and survival, notably the ERK1/2 and Akt pathways.[1][2]

Q2: Why am I observing significant variability in the response to this compound treatment across different cancer cell lines?

A2: This is an anticipated observation. The differential response to this compound across various cancer cell lines can often be attributed to:

  • Variable PKCα Expression: The expression levels of PKC-α can differ substantially among cancer cell lines.[1] Cell lines with higher endogenous levels of PKC-α may demonstrate a more pronounced response to this compound.

  • Genetic Background of Cell Lines: The unique genetic and mutational landscape of each cell line can influence its dependence on the PKC-α signaling pathway for survival and proliferation.

  • Off-Target Effects: Although this compound is a direct PKC-α inhibitor, the potential for off-target effects at varying concentrations cannot be entirely dismissed and may contribute to differential cellular responses.

Q3: What are the most critical factors for ensuring reproducibility in my this compound experiments?

A3: Key factors for enhancing reproducibility include:

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.[3]

  • Consistent Cell Culture Conditions: Maintain consistency in media composition, serum batches, cell passage number, and confluency at the time of treatment.[2] Phenotypic drift can occur with increasing passage numbers, altering experimental outcomes.[2]

  • Standardized Experimental Protocols: Adhere strictly to detailed, validated protocols for all experimental steps, from cell seeding to data analysis.[4]

  • Reagent Quality and Consistency: Use high-quality, validated reagents and be mindful of lot-to-lot variability, especially for antibodies and serum.

  • Thorough Documentation: Keep meticulous records of all experimental parameters, including reagent lot numbers, passage numbers, and any deviations from the protocol.[5]

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound experiments.

Issue Potential Cause Recommended Solution
Inconsistent IC50 values across replicate experiments Cellular variability: Differences in cell passage number, confluency, or cell health. Reagent instability: Degradation of this compound stock solution. Inconsistent incubation times: Variation in the duration of this compound treatment.Standardize cell culture: Use cells within a narrow passage range and seed at a consistent density. Ensure high cell viability (>95%) before starting the experiment. Aliquot and store this compound properly: Prepare single-use aliquots of this compound stock solution and store them at the recommended temperature to avoid freeze-thaw cycles. Ensure precise timing: Use a calibrated timer for all incubation steps and process all plates consistently.
High background signal in apoptosis assays Sub-optimal this compound concentration: Using a concentration that is too high, leading to non-specific cytotoxicity. Cell stress: Stressed cells may undergo apoptosis independently of this compound treatment.Perform dose-response experiments: Determine the optimal concentration range of this compound that induces apoptosis without causing excessive non-specific cell death. Handle cells gently: Minimize stress during cell culture and experimental procedures. Ensure optimal growth conditions.
Variable inhibition of p-ERK or p-Akt in Western Blots Inconsistent cell lysis: Incomplete or variable protein extraction. Phosphatase activity: Dephosphorylation of target proteins after cell lysis. Loading inaccuracies: Unequal amounts of protein loaded onto the gel.Optimize lysis buffer: Use a lysis buffer containing appropriate protease and phosphatase inhibitors. Ensure complete cell lysis on ice. Quantify protein concentration accurately: Use a reliable protein quantification assay (e.g., BCA) to ensure equal loading. Use a loading control: Normalize the levels of p-ERK and p-Akt to a stable housekeeping protein (e.g., GAPDH, β-actin).
Poor tumor growth inhibition in xenograft models Sub-optimal dosing or scheduling: The dose or frequency of this compound administration may not be sufficient.[2] Tumor heterogeneity: Variation in PKC-α expression within the tumor. Drug delivery issues: Poor bioavailability of this compound with the chosen route of administration.Optimize treatment regimen: Conduct dose-finding studies to determine the maximum tolerated dose and optimal treatment schedule.[2] Characterize tumor model: If possible, assess PKC-α expression in your xenograft model. Verify drug formulation and administration: Ensure proper formulation of this compound for in vivo use and consistent administration.

Signaling Pathways and Experimental Workflows

To aid in understanding the mechanism of action of this compound and to standardize experimental procedures, the following diagrams and protocols are provided.

This compound Mechanism of Action

MT477_Mechanism_of_Action cluster_membrane Plasma Membrane PKCA PKC-α ERK ERK1/2 PKCA->ERK Akt Akt PKCA->Akt This compound This compound This compound->PKCA Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation

Caption: this compound inhibits PKC-α, leading to the suppression of downstream ERK1/2 and Akt signaling pathways, thereby reducing cell proliferation and survival.

General Experimental Workflow for In Vitro this compound Efficacy Testing

MT477_In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Line Authentication & Culture CellSeeding Cell Seeding CellCulture->CellSeeding MT477Prep This compound Stock Preparation Treatment This compound Treatment (Dose-Response) MT477Prep->Treatment CellSeeding->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->ViabilityAssay WesternBlot Western Blot (p-ERK, p-Akt) Treatment->WesternBlot DataAnalysis Data Analysis (IC50 Calculation) ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: A standardized workflow for assessing the in vitro efficacy of this compound, from cell preparation to data analysis.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂ until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for p-ERK and p-Akt
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

References

Technical Support Center: Scaling Up MT477 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scaling up of the novel anticancer agent MT477 for preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

Q1: We are experiencing a significant drop in yield for the synthesis of this compound upon scaling up from milligram to gram quantities. What are the potential causes and how can we troubleshoot this?

A1: Troubleshooting Low Yield in this compound Scale-Up

A decrease in yield during scale-up is a common challenge in process chemistry. Several factors could be contributing to this issue. A systematic approach to identify the root cause is crucial.

  • Mixing and Heat Transfer: Inefficient mixing and heat transfer in larger reaction vessels can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation of the product.

    • Troubleshooting:

      • Ensure the stirring mechanism (e.g., overhead stirrer) is appropriate for the vessel size and geometry to maintain a homogeneous reaction mixture.

      • Monitor the internal reaction temperature closely and adjust the heating/cooling bath accordingly. For exothermic steps, consider a slower addition of reagents.

  • Reagent Addition: The rate and method of reagent addition can significantly impact the reaction outcome on a larger scale.

    • Troubleshooting:

      • If a reagent was added all at once on a small scale, consider a controlled, portion-wise, or dropwise addition via an addition funnel for the scaled-up reaction.

  • Solvent Effects: The volume and purity of the solvent are critical.

    • Troubleshooting:

      • Ensure all solvents are of the appropriate grade and are anhydrous if the reaction is moisture-sensitive.

      • Maintain the same solvent-to-reactant ratio as in the small-scale synthesis.

  • Work-up and Extraction: Phase separation and extraction efficiency can differ in larger separatory funnels.

    • Troubleshooting:

      • Allow adequate time for phase separation.

      • Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete product recovery.

Q2: We are struggling to achieve the required purity (>95%) for our preclinical batch of this compound. What purification strategies should we consider?

A2: Optimizing Purification of this compound

Achieving high purity is essential for preclinical studies to ensure that the observed biological effects are due to the compound of interest and not impurities.

  • Chromatography:

    • Troubleshooting:

      • Column Chromatography: This is the most common method for purifying organic compounds. If you are already using column chromatography, consider optimizing the mobile phase to improve the separation of your product from impurities. A shallower gradient or isocratic elution might be necessary. Ensure the column is not overloaded; a general rule is to use a 1:20 to 1:100 ratio of crude material to silica (B1680970) gel by weight.

      • Preparative HPLC: For difficult-to-separate impurities or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

  • Recrystallization:

    • Troubleshooting: If this compound is a solid, recrystallization can be a highly effective and scalable purification method. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Trituration/Washing:

    • Troubleshooting: Washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble, can be a simple and effective preliminary purification step.

Formulation & Stability

Q3: this compound appears to have low aqueous solubility, which is a concern for in vivo dosing. What formulation strategies can we explore for preclinical studies?

A3: Addressing Poor Solubility of this compound for In Vivo Studies

Low aqueous solubility is a frequent hurdle for many new chemical entities.[1] For preclinical in vivo studies, appropriate formulation is key to achieving adequate exposure.

  • Co-solvents: Using a mixture of a biocompatible organic solvent (e.g., DMSO, ethanol, PEG 400) and water or saline can enhance the solubility of hydrophobic compounds.

    • Considerations: The final concentration of the organic solvent must be well-tolerated by the animal species being used. It's crucial to perform a vehicle tolerability study.

  • Surfactant-based Formulations: Micellar solutions using surfactants like Tween 80 or Cremophor EL can be effective in solubilizing poorly soluble drugs.

  • Suspensions: If the required dose cannot be achieved in a solution, a micronized suspension in a vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent can be an alternative. Particle size reduction can be beneficial for improving dissolution.[1]

Q4: How should we assess the stability of our scaled-up batch of this compound?

A4: Stability Assessment for Preclinical Batches

Ensuring the stability of the drug substance is critical for the reliability of preclinical study results.

  • Solid-State Stability: Store aliquots of the solid this compound under different conditions (e.g., room temperature, 4°C, protected from light) and analyze the purity by HPLC at set time points (e.g., 1, 3, 6 months).

  • Solution Stability: The stability of this compound in the chosen formulation vehicle should be determined. Prepare the formulation and store it under the intended study conditions. Analyze the concentration and purity of this compound at various time points to ensure it remains within an acceptable range for the duration of the study.

  • Forced Degradation Studies: Exposing the compound to stress conditions such as heat, light, acid, base, and oxidation can help identify potential degradation products and pathways.[2] This information is valuable for developing stability-indicating analytical methods.

Data Presentation

Table 1: Summary of Preclinical Efficacy Data for this compound

Cell LineAnimal ModelDoseAdministration RouteEfficacy
H226 (NSCLC)Xenograft1 mg/kgIntraperitoneal (continuous)62.1% tumor size reduction
MiaPaCa-2 (Pancreatic)Xenograft100 µg/kgNot specified49.5% inhibitory effect
A431 (Lung Carcinoma)Xenograft33 µg/kg, 100 µg/kg, 1 mg/kgIntraperitoneal24.5% tumor growth inhibition
H226 (Lung Carcinoma)Xenograft33 µg/kg, 100 µg/kg, 1 mg/kgIntraperitoneal43.67% tumor growth inhibition

Data compiled from publicly available preclinical studies.[3][4]

Experimental Protocols

Protocol: Purification of this compound by Flash Column Chromatography

This protocol outlines a general procedure for the purification of a multi-gram batch of this compound using flash column chromatography.

  • Sample Preparation:

    • Dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and methanol).

    • Add a small amount of silica gel (approximately 10 g) to the solution and concentrate it to dryness under reduced pressure to create a dry-loaded sample. This technique generally provides better separation than loading the sample as a solution.

  • Column Packing:

    • Select an appropriately sized flash chromatography column.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane (B92381) or a low-polarity solvent mixture).

    • Carefully pack the column with the silica slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Loading and Elution:

    • Gently add the dry-loaded sample to the top of the packed column.

    • Begin elution with the chosen mobile phase system. A common strategy is to start with a low-polarity solvent (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate (B1210297) or methanol). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

    • Collect fractions of the eluent in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions that contain the pure this compound product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

    • Dry the final product under high vacuum to remove any residual solvent.

    • Determine the final yield and assess the purity by analytical methods such as HPLC and NMR.

Visualizations

G start Low Yield in Scale-Up Synthesis check_mixing Evaluate Mixing Efficiency and Heat Transfer start->check_mixing check_reagents Review Reagent Addition Rate and Purity start->check_reagents check_workup Optimize Work-up and Extraction Procedures start->check_workup solution_mixing Implement overhead stirring; Monitor internal temperature check_mixing->solution_mixing solution_reagents Use controlled addition; Verify reagent quality check_reagents->solution_reagents solution_workup Perform multiple extractions; Ensure complete phase separation check_workup->solution_workup end Yield Improved solution_mixing->end solution_reagents->end solution_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis scale-up.

G start Need to Purify Preclinical Batch of this compound (>95%) is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes flash_chromatography Perform Flash Column Chromatography is_solid->flash_chromatography No success_recrystallization Purity >95% Achieved try_recrystallization->success_recrystallization Success fail_recrystallization Purity Still <95% try_recrystallization->fail_recrystallization Failure fail_recrystallization->flash_chromatography success_flash Purity >95% Achieved flash_chromatography->success_flash Success fail_flash Purity Still <95% flash_chromatography->fail_flash Failure prep_hplc Consider Preparative HPLC fail_flash->prep_hplc final_purity Purity >95% Achieved prep_hplc->final_purity

Caption: Decision tree for selecting a purification method for this compound.

References

mitigating batch-to-batch variability of MT477

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on mitigating batch-to-batch variability of MT477, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the IC50 value of this compound between different lots. What could be the cause?

A1: Batch-to-batch variability in IC50 values can stem from several factors. The most common culprits are inconsistencies in the purity and potency of the compound, improper storage and handling leading to degradation, or variations in experimental conditions. We recommend performing a comprehensive quality control check on the new batch, including purity analysis by HPLC and confirmation of identity by mass spectrometry.

Q2: How should this compound be stored to ensure its stability?

A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. For short-term storage, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO at concentrations up to 100 mM. For aqueous buffers, it is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution and then dilute it to the final working concentration in the desired aqueous medium. Please refer to the solubility data table below for more details.

Q4: Can the color of the this compound powder vary between batches?

A4: A slight variation in the color of the lyophilized powder from off-white to pale yellow can be normal. However, a significant color change or the presence of dark particles may indicate degradation or impurities. If you observe a notable difference, please contact our technical support team and provide the lot number.

Troubleshooting Guide

If you are experiencing issues with batch-to-batch variability of this compound, follow this troubleshooting workflow:

G cluster_0 A Start: Inconsistent Results Observed B Verify Experimental Conditions A->B C Consistent? B->C D Analyze this compound Batch Integrity C->D No G Review Assay Protocol C->G Yes E Purity & Identity Confirmed? D->E F Contact Technical Support E->F No H Issue Resolved E->H Yes G->C

Caption: Troubleshooting workflow for this compound variability.

Quantitative Data Summary

ParameterValueConditions
Purity (HPLC) >98%Lot-specific
Molecular Weight 477.5 g/mol
Solubility in DMSO ≥ 100 mM
Solubility in PBS (pH 7.4) < 10 µM
Stability in DMSO Stock (-20°C) Stable for up to 3 months
Stability in Aqueous Buffer (37°C) Half-life of ~6 hours

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature for 15 minutes before opening the vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C for 5-10 minutes can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Quality Control of this compound by HPLC
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Detection: Monitor the elution profile at 254 nm.

  • Analysis: The purity of this compound is determined by the peak area of the main compound relative to the total peak area.

Visual Guides

Hypothetical Signaling Pathway of this compound

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase X B->C D Downstream Effector C->D E Cell Proliferation D->E F This compound F->C

Caption: this compound as a Kinase X inhibitor.

Experimental Workflow for Cell-Based Assay

G cluster_0 A Seed Cells B Treat with this compound A->B C Incubate (24-72h) B->C D Add Viability Reagent C->D E Measure Signal D->E

Caption: Workflow for this compound cell viability assay.

Validation & Comparative

A Comparative Guide to PKC Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two representative Protein Kinase C (PKC) inhibitors, Sotrastaurin and Enzastaurin, in the context of Non-Small Cell Lung Cancer (NSCLC). As extensive public data on a compound referred to as "MT477" is unavailable, this guide focuses on these well-characterized inhibitors to provide a relevant and data-supported comparison for research and development purposes.

Introduction to PKC Inhibition in NSCLC

The Protein Kinase C (PKC) family of serine/threonine kinases are crucial mediators in signal transduction pathways that regulate cell proliferation, differentiation, apoptosis, and survival.[1] Dysregulation of PKC signaling is implicated in the pathogenesis of various cancers, including NSCLC, making it a compelling therapeutic target.[1][2] Several PKC isoforms, such as PKCα, ε, η, ι, and ζ, have been reported to be upregulated in lung cancer, with their overexpression often correlating with a worse prognosis.[2] The role of PKC in mediating resistance to conventional chemotherapy and targeted therapies further underscores its importance as a therapeutic target in NSCLC.[2]

This guide will delve into the specifics of Sotrastaurin, a pan-PKC inhibitor, and Enzastaurin, a more selective PKCβ inhibitor, to highlight their distinct mechanisms, preclinical efficacy, and the methodologies used to evaluate them.

Comparative Analysis of Sotrastaurin and Enzastaurin

Sotrastaurin and Enzastaurin represent two different strategies for targeting the PKC pathway. Sotrastaurin offers broad inhibition across multiple PKC isoforms, while Enzastaurin provides more targeted inhibition of PKCβ.

Table 1: General Characteristics and Mechanism of Action

FeatureSotrastaurin (AEB071)Enzastaurin (LY317615)
Inhibitor Type Pan-PKC inhibitorSelective PKCβ inhibitor
Primary Targets Potent inhibitor of classical (α, β) and novel (θ, δ, ε, η) PKC isoforms.Primarily targets PKCβ, with lower activity against PKCα, γ, and ε.
Mechanism of Action ATP-competitive inhibitor that binds to the catalytic domain of PKC, preventing the phosphorylation of downstream substrates. This leads to the inhibition of key signaling pathways like NF-κB.ATP-competitive inhibitor that selectively targets the ATP-binding site of PKCβ. This action suppresses signaling through both the PKC and PI3K/AKT pathways.
Key Downstream Effects Inhibition of T-cell and B-cell activation, induction of G1 cell cycle arrest, and apoptosis in cancer cells.Inhibition of cell proliferation, induction of apoptosis, and suppression of tumor-induced angiogenesis.
Preclinical Performance in Cancer Models

Both Sotrastaurin and Enzastaurin have been evaluated in a variety of preclinical cancer models, including those relevant to NSCLC. Their efficacy is often assessed by their ability to inhibit cell growth and induce apoptosis.

Table 2: In Vitro Inhibitory Activity

InhibitorTargetParameterValueReference
Sotrastaurin PKCθKᵢ0.22 nM
PKCβKᵢ0.64 nM
PKCαKᵢ0.95 nM
PKCδKᵢ2.1 nM
PKCηKᵢ1.8 nM
PKCεKᵢ3.2 nM
Enzastaurin PKCβIC₅₀6 nM
PKCαIC₅₀39 nM
PKCγIC₅₀83 nM
PKCεIC₅₀110 nM
14 NSCLC cell linesAverage IC₅₀8.2 µM

Table 3: Cellular Effects in NSCLC and Other Cancer Models

InhibitorEffectCell Lines/ModelKey FindingsReference
Sotrastaurin Anti-proliferativeCD79 mutant ABC DLBCLSelectively impairs proliferation, correlating with decreased NF-κB signaling.
In vivo tumor growth inhibitionTMD8 xenograft modelSignificant inhibition of tumor growth at 80 mg/kg.
Enzastaurin Growth inhibition14 NSCLC cell linesAverage IC₅₀ of 8.2 µM.
Growth inhibition5 NSCLC cell linesIC₅₀ of ≤10 μM in A549, RERF-LC-KJ, LC2/ad, RERF-LC-MS, and SQ5.
In vivo tumor growth suppressionHuman lung xenografts (H2122)Suppressed tumor growth at 38, 75, and 150 mg/kg daily oral doses.
Synergistic effectsNSCLC cellsSynergistic anti-proliferative and pro-apoptotic effects when combined with pemetrexed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PKC signaling and the experimental methods to study them is crucial for a comprehensive understanding.

PKC Signaling Pathway in NSCLC

The following diagram illustrates a simplified PKC signaling cascade and its downstream effects, which are targeted by inhibitors like Sotrastaurin and Enzastaurin.

PKC_Signaling_Pathway PKC Signaling Pathway in NSCLC Receptor Growth Factor Receptor PLC Phospholipase C (PLC) Receptor->PLC DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effectors (e.g., RAF, IKK) PKC->Downstream Sotrastaurin Sotrastaurin Sotrastaurin->PKC Enzastaurin Enzastaurin Enzastaurin->PKC Transcription Transcription Factors (e.g., AP-1, NF-κB) Downstream->Transcription Gene_Expression Gene Expression Transcription->Gene_Expression Cellular_Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cellular_Response

PKC signaling pathway in NSCLC.
General Experimental Workflow for IC₅₀ Determination

The determination of the half-maximal inhibitory concentration (IC₅₀) is a fundamental experiment to quantify the potency of a drug. The workflow below outlines the key steps.

IC50_Workflow IC50 Determination Workflow start Start cell_culture 1. Cell Culture (e.g., A549 NSCLC cells) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding drug_treatment 3. Drug Treatment (Serial dilutions of inhibitor) cell_seeding->drug_treatment incubation 4. Incubation (24-72 hours) drug_treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_acquisition 6. Data Acquisition (Microplate reader) viability_assay->data_acquisition data_analysis 7. Data Analysis (Dose-response curve) data_acquisition->data_analysis ic50_value IC50 Value data_analysis->ic50_value end End ic50_value->end

Workflow for IC50 determination.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative protocols for key experiments mentioned in this guide.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of PKC inhibitors on NSCLC cells.

1. Cell Seeding:

  • Culture NSCLC cell lines (e.g., A549) in the recommended complete medium.
  • Trypsinize and count the cells.
  • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.

2. Treatment:

  • Prepare serial dilutions of the PKC inhibitor (Sotrastaurin or Enzastaurin) in culture medium.
  • Replace the existing medium with the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition:

  • Add 10-20 µL of MTT solution (5 mg/mL) to each well.
  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

5. Formazan Solubilization:

  • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.
  • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC₅₀ value.

Western Blot Analysis for PKC Pathway Inhibition

This protocol is used to detect changes in the phosphorylation of PKC downstream targets.

1. Cell Lysis and Protein Quantification:

  • Treat NSCLC cells with the PKC inhibitor at various concentrations and time points.
  • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each sample using a BCA or Bradford assay.

2. Sample Preparation and SDS-PAGE:

  • Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
  • Run the gel to separate proteins by size.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against a phosphorylated downstream target of PKC (e.g., phospho-GSK3β or phospho-AKT) overnight at 4°C with gentle shaking.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

5. Detection:

  • Incubate the membrane with an ECL (enhanced chemiluminescence) substrate.
  • Capture the signal using X-ray film or a digital imaging system.

Conclusion

Both Sotrastaurin and Enzastaurin have demonstrated preclinical activity against NSCLC models, albeit through different targeting strategies. Sotrastaurin's pan-PKC inhibition offers a broad-spectrum approach, while Enzastaurin's selectivity for PKCβ provides a more targeted intervention. The choice of inhibitor for further research and development would depend on the specific context, including the genetic background of the tumor and the desired therapeutic window. The experimental protocols provided herein offer a foundation for the continued investigation of these and other novel PKC inhibitors in the pursuit of more effective treatments for NSCLC.

References

Comparative Efficacy of MT477 and Trametinib: A Preclinical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the preclinical efficacy of MT477, a novel Protein Kinase C-alpha (PKC-α) inhibitor, and Trametinib, an established MEK inhibitor. The information presented is collated from publicly available preclinical studies and is intended to offer an objective overview for researchers, scientists, and drug development professionals. It is important to note that no head-to-head studies directly comparing this compound and Trametinib have been identified; therefore, this analysis is based on a compilation of independent research findings.

Mechanism of Action

This compound is a novel thiopyrano[2,3-c]quinoline that acts as a direct inhibitor of PKC-α.[1][2] This inhibition leads to the downstream suppression of both the ERK1/2 and Akt signaling pathways, which are crucial for cell proliferation and survival.[1][2] this compound has demonstrated anti-cancer activity in non-Ras-mutated cancer models.[1][2]

Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] By inhibiting MEK, Trametinib prevents the phosphorylation and activation of ERK1/2, thereby blocking a critical pathway for cell growth and survival.[3][4] It is particularly effective in cancers with activating mutations in the BRAF gene, which leads to hyperactivation of the MAPK pathway.[3][4]

Signaling Pathway Diagrams

MT477_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKC_alpha PKC-α Receptor->PKC_alpha ERK12 ERK1/2 PKC_alpha->ERK12 Akt Akt PKC_alpha->Akt Proliferation Cell Proliferation & Survival ERK12->Proliferation Akt->Proliferation This compound This compound This compound->PKC_alpha

Caption: this compound inhibits PKC-α, leading to downstream suppression of ERK1/2 and Akt signaling.[1]

Trametinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor RAS RAS GrowthFactorReceptor->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK12 MEK1/2 RAF->MEK12 ERK12 ERK1/2 MEK12->ERK12 Proliferation Cell Proliferation & Survival ERK12->Proliferation Trametinib Trametinib Trametinib->MEK12

Caption: Trametinib inhibits MEK1/2, a key component of the MAPK signaling pathway.[3][4]

Data Presentation: Comparative Efficacy in Preclinical Models

The following table summarizes the preclinical efficacy of this compound and Trametinib in various cancer models. Direct comparisons are challenging due to variations in experimental models, cell lines, and treatment regimens.

Compound Cancer Type Cell Line Assay Type Efficacy Metric (IC50) In Vivo Model Treatment Regimen Tumor Growth Inhibition
This compound Lung CarcinomaH226Proliferation0.013 µM[5]H226 Xenograft1 mg/kg, i.p., continuous[1][2]62.1%[1][2]
Lung CarcinomaA549Proliferation0.020 µM[5]---
Breast AdenocarcinomaMCF-7Proliferation0.018 µM[5]---
GlioblastomaU87Proliferation0.051 µM[5]---
Prostate CarcinomaLNCaPProliferation0.033 µM[5]---
Epidermoid CarcinomaA431Proliferation0.049 µM[5]---
Pancreatic CancerMiaPaCa-2--MiaPaCa-2 Xenograft100 µg/kg[2]49.5%[2]
Trametinib Colorectal CancerVarious B-RAF/K-RAF mutantGrowth0.48 - 36 nM[1]HT-29, COLO205 XenograftsNot specifiedTumor growth suppression[1]
MelanomaBRAF mutantGrowth0.3 - 0.85 nM[4]---
MelanomaNRAS mutantGrowth0.36 - 0.63 nM[4]---
Neuroendocrine TumorBON1Viability0.44 nM[6]---
Neuroendocrine TumorQGP-1Viability6.359 nM[6]---
Neuroendocrine TumorNCI-H727Viability84.12 nM[6]---
Renal Cell Carcinoma786-0-R Xenograft--786-0-R XenograftNot specifiedMore effective than sunitinib (B231) alone[7]
Thyroid CancerCAL62 (KRAS mutant)Growth1.1 - 4.8 nM[8]CAL62 XenograftNot specifiedHighly effective as a single agent[8]
Thyroid Cancer8505C (BRAF mutant)Growth1.1 - 4.8 nM[8]8505C XenograftNot specifiedHighly effective as a single agent[8]

Experimental Protocols

In Vitro Cell Proliferation Assay (General)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Trametinib for 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Western Blot for Phospho-ERK
  • Sample Preparation: Treat cells with the respective compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[2][9]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3][9]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2][9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[2][9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[2]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[2][3]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize the phospho-ERK signal.[9]

In Vivo Xenograft Study (Generalized Protocol)
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 H226 cells) into the flank of immunodeficient mice.[10]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Randomization and Treatment: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.[10]

  • Drug Administration: Administer the investigational drug (e.g., this compound at 1 mg/kg, i.p., or Trametinib at 1 mg/kg, oral gavage) and vehicle control according to the specified schedule.[1][2][10]

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, calculate the percentage of tumor growth inhibition compared to the control group.

PKC Kinase Activity Assay (ELISA-based)
  • Plate Preparation: Soak wells of a PKC substrate microtiter plate with Kinase Assay Dilution Buffer.[11]

  • Sample Addition: Add the purified or partially purified PKC enzyme sample to the wells.

  • Inhibitor/Activator Incubation: If screening for inhibitors, incubate the PKC sample with the test compound (e.g., this compound).[11]

  • Kinase Reaction Initiation: Add ATP to each well to start the phosphorylation reaction and incubate.[12]

  • Detection: Add a phospho-specific antibody that recognizes the phosphorylated substrate, followed by an HRP-conjugated secondary antibody.[12]

  • Signal Development: Add a TMB substrate and measure the color development at 450 nm in a microplate reader. The signal intensity is proportional to PKC activity.[12]

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Comparison Cell_Lines Select Cancer Cell Lines IC50 Determine IC50 (Proliferation/Viability Assays) Cell_Lines->IC50 Mechanism Mechanism of Action (Western Blot, Kinase Assays) IC50->Mechanism Data_Compilation Compile In Vitro and In Vivo Data IC50->Data_Compilation Xenograft Establish Xenograft Models Mechanism->Xenograft Treatment Treat with Compound vs. Vehicle Control Xenograft->Treatment TGI Measure Tumor Growth Inhibition (TGI) Treatment->TGI TGI->Data_Compilation Comparison Comparative Analysis of Efficacy and Potency Data_Compilation->Comparison Conclusion Draw Conclusions on Preclinical Potential Comparison->Conclusion

Caption: A generalized workflow for preclinical evaluation of anti-cancer compounds.

References

Comparative Efficacy of MT477 in Tumor Growth Reduction: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the preclinical efficacy of MT477, a novel anti-cancer agent, against established therapies: Trametinib, Ipatasertib, and Cisplatin (B142131). It is designed for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound in oncology.

Mechanism of Action

This compound is a novel thiopyrano[2,3-c]quinoline compound that exhibits a multi-faceted mechanism of action against tumor cells. Primarily, it functions as an inhibitor of Protein Kinase C-alpha (PKC-α) and Aurora Kinase A (AURKA).[1] Inhibition of these kinases disrupts critical signaling pathways involved in cell proliferation, survival, and cell cycle progression.[1] Furthermore, this compound has been shown to strongly induce the Nuclear factor erythroid 2-related factor 2 (NRF-2) signaling pathway, which is involved in the cellular stress response.[1]

In comparison, the established anti-cancer agents operate through distinct mechanisms:

  • Trametinib: A selective inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth and survival.

  • Ipatasertib: A potent inhibitor of all three isoforms of Akt (protein kinase B), a central node in the PI3K/Akt signaling pathway that governs cell survival, proliferation, and metabolism.

  • Cisplatin: A platinum-based chemotherapy drug that cross-links with purine (B94841) bases in DNA, leading to DNA damage, inhibition of DNA synthesis and repair, and ultimately inducing apoptosis in cancer cells.

Quantitative Data Presentation

The following tables summarize the preclinical efficacy of this compound and its comparators in non-small cell lung cancer (NSCLC) and pancreatic cancer xenograft models.

Table 1: Comparative Efficacy in H226 NSCLC Xenograft Model

CompoundDoseAdministration RouteTumor Growth Inhibition (%)
This compound 1 mg/kgIntraperitoneal62.1%
Trametinib 1 mg/kgOralData not available in H226 model
Ipatasertib 100 mg/kgOralData not available in H226 model
Cisplatin 3.5 mg/kgIntravenous34.3% (in a hepatocellular carcinoma model)

Note: Direct comparative data for Trametinib, Ipatasertib, and Cisplatin in the H226 xenograft model were not available in the searched literature. The provided Cisplatin data is from a different tumor model for context.

Table 2: Efficacy in Other Relevant Xenograft Models

CompoundCancer TypeCell Line/ModelDoseAdministration RouteTumor Growth Inhibition (%)
This compound Pancreatic CancerMiaPaCa-2100 µg/kgNot specified49.5%[1]
Trametinib Pancreatic CancerPatient-derivedNot specifiedNot specifiedSignificant inhibition
Ipatasertib Endometrial CancerTransgenic mouse modelNot specifiedOral52.2%
Cisplatin Oral Squamous CarcinomaXenograft0.45 mg/kgIntraperitoneal78% (in combination)[2]

Experimental Protocols

H226 NSCLC Xenograft Study Protocol (General)

This protocol is a generalized representation based on common practices for establishing and evaluating therapies in the H226 xenograft model.

  • Cell Culture: NCI-H226 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Athymic nude mice (e.g., BALB/c nude), typically 6-8 weeks old, are used.

  • Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 H226 cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Administered intraperitoneally at a dose of 1 mg/kg. The treatment schedule (e.g., daily, every other day) should be specified.

    • Comparator Drugs: Dosing and administration routes for Trametinib (oral), Ipatasertib (oral), and Cisplatin (intraperitoneal or intravenous) should follow established protocols from relevant preclinical studies.

    • Control Group: Receives the vehicle used to dissolve the test compounds.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

  • Toxicity Monitoring: Animal body weight is monitored regularly as an indicator of systemic toxicity.

Apoptosis Assay Protocol (Annexin V Staining)

This protocol outlines a general procedure for assessing apoptosis in cancer cells treated with the compounds of interest.

  • Cell Seeding: Cancer cells (e.g., NSCLC cell lines) are seeded in 6-well plates at a density that allows for optimal growth and analysis.

  • Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound, Trametinib, Ipatasertib, or Cisplatin for a specified duration (e.g., 24, 48, or 72 hours). A vehicle-treated control group is included.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a gentle method like trypsinization.

  • Cell Staining:

    • Cells are washed with cold phosphate-buffered saline (PBS).

    • The cell pellet is resuspended in 1X Annexin V binding buffer.

    • Fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as Propidium Iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.

Mandatory Visualizations

MT477_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PKC_alpha PKC-α Growth_Factor_Receptor->PKC_alpha MEK MEK PKC_alpha->MEK Akt Akt PKC_alpha->Akt AURKA AURKA Cell_Cycle_Progression ↓ Cell Cycle Progression AURKA->Cell_Cycle_Progression ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Proliferation_Survival ↓ Proliferation ↓ Survival Akt->Proliferation_Survival NRF2_complex Keap1-NRF2 Complex NRF2 NRF2 NRF2_complex->NRF2 NRF2_n NRF2 NRF2->NRF2_n This compound This compound This compound->PKC_alpha Inhibition This compound->AURKA Inhibition This compound->NRF2_complex Induction ERK_n->Proliferation_Survival ARE ARE NRF2_n->ARE Stress_Response ↑ Stress Response ↑ Detoxification ARE->Stress_Response

Caption: this compound inhibits PKC-α and AURKA, and induces NRF-2 signaling.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., H226) Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Culture->Apoptosis_Assay Treatment with This compound & Comparators Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Tumor_Implantation Subcutaneous Implantation of H226 cells in mice Tumor_Growth Tumor Growth to 100-200 mm³ Tumor_Implantation->Tumor_Growth Treatment Treatment with this compound & Comparators Tumor_Growth->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection TGI_Calculation Tumor Growth Inhibition (TGI) Calculation Data_Collection->TGI_Calculation Comparison Comparative Efficacy Analysis Apoptosis_Quantification->Comparison TGI_Calculation->Comparison

Caption: Preclinical validation workflow for this compound.

References

Cross-Validation of MT477's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-cancer agent MT477 with established alternatives. It details the cross-validation of its mechanism of action, presents supporting experimental data, and outlines relevant methodologies.

This compound, a novel thiopyrano[2,3-c]quinoline compound, has demonstrated significant anti-tumor activity in preclinical studies. Its primary mechanism of action is the inhibition of Protein Kinase C-alpha (PKC-α), a crucial enzyme in cellular signaling pathways that drive cancer cell proliferation and survival. Inhibition of PKC-α by this compound leads to the downstream suppression of the Ras-ERK1/2 and PI3K/Akt signaling cascades, ultimately inducing apoptosis in cancer cells. This guide will compare the efficacy and mechanism of this compound with a MEK inhibitor (Trametinib), an Akt inhibitor (Ipatasertib), and a conventional chemotherapy agent (Cisplatin).

Comparative Efficacy and Mechanism of Action

The following tables summarize the available preclinical data for this compound and its comparators in relevant cancer cell lines.

Table 1: In Vitro Anti-Proliferative Activity of this compound and Comparators

CompoundTargetCell LineCancer TypeIC50Citation
This compound PKC-αH226Non-Small Cell Lung0.013 µM[1]
A549Non-Small Cell Lung0.020 µM[1]
MCF-7Breast0.018 µM[1]
U87Glioblastoma0.051 µM[1]
LNCaPProstate0.033 µM[1]
A431Skin0.049 µM
Ipatasertib Pan-AktN/AN/A5-18 nM (for AKT isoforms)
Cisplatin DNAMiaPaCa-2Pancreatic7.36 µM (48h)
BxPC-3Pancreatic5.96 µM (48h)
PANC-1Pancreatic>100 µM (48h)
YAPCPancreatic56.7 µM (48h)

Table 2: In Vivo Efficacy of this compound

CompoundDose & ScheduleCancer ModelTumor Growth InhibitionCitation
This compound 1 mg/kg; i.p.; dailyH226 Xenograft24.5% decrease in tumor volume by week 3
This compound 33, 100, 1000 µg/kg; i.p.; days 1, 4, 8, 16, 18, 20N/A43.6% at 100 µg/kg

Cross-Validation of this compound's Mechanism of Action

The central hypothesis for this compound's anti-cancer activity is its direct inhibition of PKC-α. In molecular biology, "cross-validation" of a drug's mechanism of action involves employing various experimental approaches to confirm that the drug's effects are indeed mediated through its proposed target.

1. Biochemical Assays: this compound has been shown to be a potent inhibitor of PKC.

2. Downstream Signaling Analysis: Western blot analyses have confirmed that treatment of H226 cells with this compound leads to a time-dependent decrease in the phosphorylation of ERK1/2 and its substrate Elk1, as well as a reduction in active Ras-GTP. This provides strong evidence that this compound disrupts the PKC-α-mediated signaling cascade.

3. Genetic Approaches (Hypothetical Cross-Validation): While direct studies on this compound using genetically modified models are not yet available, the following approaches would provide definitive cross-validation of its mechanism:

  • PKC-α Knockout/Knockdown: In cancer cells with PKC-α genetically knocked out or knocked down, this compound would be expected to show significantly reduced efficacy. The availability of PKC-α knockout mice could facilitate such studies.

  • PKC-α Overexpression: Conversely, cancer cells engineered to overexpress PKC-α might exhibit increased resistance to this compound, as higher concentrations of the drug would be required to inhibit the elevated levels of the target protein.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

MT477_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras RAF RAF Ras->RAF PI3K PI3K Ras->PI3K PKC_alpha PKC-α PKC_alpha->RAF Akt Akt PKC_alpha->Akt MEK MEK RAF->MEK ERK ERK MEK->ERK Elk1 Elk1 ERK->Elk1 PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation This compound This compound This compound->PKC_alpha Trametinib Trametinib Trametinib->MEK Ipatasertib Ipatasertib Ipatasertib->Akt Elk1->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Cisplatin Cisplatin DNA DNA Cisplatin->DNA Cross-links DNA->Apoptosis

Caption: Signaling pathways targeted by this compound and its comparators.

Western_Blot_Workflow start Cancer Cell Culture (e.g., H226) treatment Treat with this compound (Time Course/Dose Response) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis In_Vivo_Xenograft_Workflow start Cancer Cell Culture implant Subcutaneous Implantation of Cells into Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Drug Administration (e.g., this compound, Vehicle Control) randomize->treatment measure Tumor Volume Measurement (Calipers) treatment->measure endpoint Endpoint Analysis (Tumor Weight, Biomarkers) measure->endpoint

References

Comparative Efficacy of MT477 on the Akt Signaling Pathway: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the novel anti-cancer agent MT477, focusing on its downstream effects on the Akt signaling pathway. This compound, a thiopyrano[2,3-c]quinoline, has demonstrated notable anti-tumor activity in preclinical studies.[1] Its primary mechanism of action is the inhibition of Protein Kinase C-alpha (PKC-α), a crucial enzyme in cellular signaling cascades that promote cell survival and proliferation.[1][2] This inhibition leads to the subsequent suppression of downstream targets, including the Akt pathway, a central regulator of diverse cellular processes frequently dysregulated in cancer.

This document objectively compares the known and inferred effects of this compound with established therapeutic agents that modulate the Akt pathway, supported by available experimental data. Detailed methodologies for key experimental procedures are also provided to facilitate the replication and further investigation of these findings.

Data Presentation: Comparative Analysis of Akt Pathway Modulators

While direct quantitative data on the dose-dependent effects of this compound on specific Akt phosphorylation sites and downstream effectors is not extensively available in publicly accessible literature, its mechanism as a PKC-α inhibitor allows for inferred consequences. The following tables summarize the effects of established Akt pathway modulators, which can serve as a benchmark for contextualizing the potential downstream impact of this compound.

Table 1: Comparative Efficacy of this compound and Alternative Agents in Preclinical Models

CompoundTargetCell Line/ModelDosageObserved Effect on Tumor GrowthCitation
This compound PKC-αH226 (NSCLC) Xenograft1 mg/kg (i.p.)62.1% reduction in tumor size[1][2]
This compound AURKA, MAPK14, AMPKMiaPaCa-2 (Pancreatic) Xenograft100 µg/kg49.5% inhibitory effect[1]
Ipatasertib Pan-AktCell lines with PTEN loss or PIK3CA mutationsIn vitro IC₅₀: 2.2 µMPotent anti-proliferative activity
Trametinib MEK1/2HNSCC cell linesVariesInduces hyperactivation of the PI3K/AKT pathway as a resistance mechanism
Cisplatin DNAOvarian Endometrioid AdenocarcinomaVariesCan lead to the activation of the PI3K/AKT cell survival pathway, contributing to resistance

Table 2: Quantitative Effects of Ipatasertib on Akt Downstream Signaling

Downstream TargetPhosphorylation SiteTreatmentChange in PhosphorylationCitation
PRAS40 Thr246IpatasertibDownregulation
GSK3β Ser9IpatasertibDownregulation
mTOR Ser2448IpatasertibDownregulation
S6 Ribosomal Protein Ser235/236IpatasertibDownregulation
p70S6K Ser371IpatasertibDownregulation

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways discussed and a general workflow for their experimental validation.

MT477_Akt_Pathway This compound This compound PKCa PKC-α This compound->PKCa Inhibits Akt Akt PKCa->Akt Phosphorylates (Ser473) Competes for PDK1 binding PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) GSK3b GSK3β Akt->GSK3b Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival Promotes Apoptosis mTORC1->Cell_Survival Promotes

This compound inhibits PKC-α, leading to downstream suppression of Akt signaling.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blotting cluster_3 Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound or Alternative Compound Cell_Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., p-Akt, Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Total Protein Densitometry->Normalization

Generalized workflow for Western blot analysis of Akt pathway modulation.

Experimental Protocols

Western Blot Analysis of Akt Pathway Phosphorylation

This protocol outlines the methodology for assessing the phosphorylation status of Akt and its downstream targets in response to treatment with this compound or other inhibitors.

1. Cell Culture and Treatment:

  • Plate cancer cell lines (e.g., H226, MiaPaCa-2) in appropriate growth medium and culture until they reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound, Ipatasertib, Trametinib, or Cisplatin for a predetermined time course (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis and Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-Akt Ser473, p-Akt Thr308, p-GSK3β Ser9, p-mTOR Ser2448) and total proteins overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative phosphorylation level.

Concluding Remarks

This compound presents a promising anti-cancer strategy through its inhibition of PKC-α and subsequent downstream effects. While direct quantitative evidence of its impact on the Akt signaling cascade is still emerging, the established link between PKC-α and Akt provides a strong rationale for its proposed mechanism of action. Further studies employing quantitative proteomics and detailed Western blot analyses are warranted to fully elucidate the dose-dependent effects of this compound on Akt and its downstream effectors. The comparative data and protocols provided in this guide offer a framework for researchers to pursue these investigations and to benchmark the efficacy of this compound against other Akt pathway modulators. This will be crucial in determining its potential clinical utility and in identifying patient populations most likely to benefit from this novel therapeutic agent.

References

Independent Verification of MT477 Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the antitumor activity of MT477, a novel investigational agent, with other established anticancer agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of this compound's preclinical efficacy. The data presented is compiled from publicly available experimental studies.

Comparative Antitumor Efficacy

The following table summarizes the preclinical antitumor efficacy of this compound in comparison to other agents in xenograft models of non-small cell lung cancer (H226) and pancreatic cancer (MiaPaCa-2). It is important to note that the data are derived from separate studies, and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

CompoundCancer ModelDosageAdministration RouteTumor Growth Inhibition (%)Citation
This compound H226 (NSCLC)1 mg/kgIntraperitoneal62.1[1][2]
This compound MiaPaCa-2 (Pancreatic)100 µg/kgNot Specified49.5[2][3]
Cisplatin MiaPaCa-2 (Pancreatic)Not SpecifiedNot Specified< 60[4]
Trametinib AsPC-1 (Pancreatic)Not SpecifiedNot Specified-[5]
Ipatasertib PTEN-null xenografts100 mg/kgOral> 90[6][7]

Note: NSCLC stands for Non-Small Cell Lung Cancer. Data for Trametinib in AsPC-1 cells showed a reduction in net tumor growth, but a specific percentage of tumor growth inhibition was not provided in the abstract.[5] Ipatasertib data is for PTEN-null xenografts, a context where it is expected to be highly effective.[6][7]

Signaling Pathway of this compound

This compound is a novel thiopyrano[2,3-c]quinoline that has been shown to inhibit protein kinase C-alpha (PKC-α).[1][2][8] This inhibition leads to the downstream suppression of the ERK1/2 and Akt signaling pathways, which are crucial for cell proliferation and survival.[1][2] Additionally, this compound has been identified as an inhibitor of Aurora Kinase A (AURKA) and a potent inducer of NRF-2 signaling.[3]

MT477_Signaling_Pathway This compound This compound PKCa PKC-α This compound->PKCa inhibits AURKA AURKA This compound->AURKA inhibits Apoptosis Apoptosis This compound->Apoptosis NRF2 NRF-2 Signaling This compound->NRF2 induces Ras Ras PKCa->Ras Akt Akt PKCa->Akt ERK ERK1/2 Ras->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation

This compound inhibits PKC-α and AURKA, leading to downstream effects on survival pathways and apoptosis.

Experimental Protocols

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines a general procedure for assessing the in vivo antitumor activity of a test compound in a subcutaneous xenograft model.

  • Cell Culture and Implantation: Human cancer cell lines (e.g., NCI-H226, MiaPaCa-2) are cultured in appropriate media.[9][10] A specific number of viable cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[9][11]

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[9][11] Tumor volume is measured periodically (e.g., twice weekly) using calipers and calculated using the formula: (Length × Width²) / 2.[1]

  • Randomization and Treatment: Once tumors reach the desired size, animals are randomized into treatment and control groups. The test compound (e.g., this compound) is administered according to a specified dose, schedule, and route (e.g., intraperitoneal, oral gavage).[1][12] The control group receives the vehicle used to dissolve the compound.

  • Endpoint and Analysis: The study continues for a predetermined period or until tumors in the control group reach a specific size. At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated as the difference in the mean tumor volume/weight between the treated and control groups.[6]

Xenograft_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cancer Cell Culture (e.g., H226, MiaPaCa-2) Cell_Harvest Cell Harvesting & Counting Cell_Culture->Cell_Harvest Implantation Subcutaneous Injection of Cancer Cells Cell_Harvest->Implantation Animal_Prep Acclimatization of Immunocompromised Mice Animal_Prep->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Endpoint Study Endpoint Reached (e.g., Tumor Size) Treatment->Endpoint Necropsy Euthanasia & Tumor Excision Endpoint->Necropsy Measurement Tumor Weight & Volume Measurement Necropsy->Measurement TGI Calculation of Tumor Growth Inhibition (%) Measurement->TGI

Workflow for assessing in vivo anticancer efficacy.

Apoptosis Assay via Annexin V Staining

This protocol describes a common method for detecting apoptosis in cells treated with a test compound using Annexin V staining followed by flow cytometry analysis.

  • Cell Treatment and Harvesting: Cancer cells are seeded and treated with the test compound at various concentrations for a specified duration. Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.[1]

  • Staining: The harvested cells are washed and resuspended in a binding buffer. The cells are then stained with fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[1][3] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[13] PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[13]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The instrument excites the fluorescent dyes and detects the emitted light, allowing for the quantification of different cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Seeding Seed Cancer Cells Cell_Treatment Treat with Test Compound (e.g., this compound) Cell_Seeding->Cell_Treatment Harvesting Harvest Adherent & Floating Cells Cell_Treatment->Harvesting Washing Wash Cells with PBS Harvesting->Washing Resuspension Resuspend in Binding Buffer Washing->Resuspension Staining Stain with Annexin V & Propidium Iodide (PI) Resuspension->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Quantification Quantify Cell Populations (Viable, Apoptotic, Necrotic) Flow_Cytometry->Quantification

Workflow for Annexin V apoptosis assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Disposal of Specialized Chemical Compounds

Proper disposal of laboratory reagents is a critical component of ensuring a safe research environment and maintaining regulatory compliance. While a specific compound labeled "MT477" could not be definitively identified in public chemical databases, this guide provides a comprehensive, procedural framework for the safe handling and disposal of specialized chemical compounds. Researchers, scientists, and drug development professionals should always prioritize the information provided in the manufacturer's Safety Data Sheet (SDS) for any specific reagent.

Core Principles of Chemical Waste Management

The disposal of any chemical, including specialized reagents, must adhere to strict protocols to mitigate risks to personnel and the environment. The foundational step is always to consult the material's specific SDS, which contains detailed handling and disposal instructions. In the absence of specific information for "this compound," the following general procedures for hazardous chemical waste should be followed.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Treat any unknown or specialized compound as hazardous waste.

    • Solid Waste : Collect unused or expired powder in a designated, sealed, and clearly labeled waste container. Do not mix with general laboratory trash.[1]

    • Solutions : Collect solutions containing the chemical in a separate, sealed, and properly labeled waste container.[1]

    • Contaminated Materials : Any items that have come into contact with the chemical, such as pipette tips, gloves, and bench paper, must be disposed of as hazardous chemical waste.[1][2]

  • Waste Collection and Storage :

    • Use a dedicated, leak-proof waste container compatible with the chemical.[1][3][4]

    • The container must be clearly labeled with "Hazardous Waste," the chemical name, concentration, and appropriate hazard symbols.[1][2][3][5]

    • Store the waste container in a designated, secure area away from incompatible materials pending disposal.[1][4]

  • Institutional Disposal Procedures :

    • Do not dispose of chemical waste down the drain or in regular trash.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup and for specific guidance.[1]

    • All chemical waste must be disposed of through a licensed hazardous waste disposal program.[1][6]

  • Spill Management :

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat.[1]

    • For solid spills, gently sweep or scoop the material to avoid creating dust. For liquid spills, absorb with an inert material like vermiculite (B1170534) or sand.[1]

    • Collect all contaminated materials in a sealed container and dispose of as hazardous waste.[1]

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.[1]

Understanding Chemical Properties for Safe Disposal

The Safety Data Sheet (SDS) is the primary source for quantitative data that informs safe handling and disposal. Researchers should always review the SDS for the following information:

Data PointRelevance to Disposal and Safety
Physical State Determines appropriate handling and storage (e.g., solid, liquid, gas).[7]
Boiling & Melting Point Indicates the temperatures at which the substance changes state, which is important for understanding its behavior under different environmental conditions.[7][8]
Flash Point The lowest temperature at which vapors can ignite. Critical for fire hazard assessment and determining proper storage away from ignition sources.[7]
Solubility Information on solubility in water and other solvents is crucial for spill cleanup procedures and understanding environmental fate.
pH Indicates the corrosive nature of the substance.
LD50 (Lethal Dose, 50%) A measure of acute toxicity. This value helps in assessing the immediate danger of the substance and the need for stringent containment.[7][9]

General Chemical Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of a laboratory chemical.

cluster_spill Emergency Procedure A Chemical is designated as waste B Consult Safety Data Sheet (SDS) A->B C Identify Waste Type (Solid, Liquid, Contaminated) B->C D Segregate into compatible, labeled hazardous waste container C->D E Store in designated secure area D->E F Contact Institutional EHS for pickup E->F G Waste disposed of by licensed hazardous waste vendor F->G H Spill Occurs I Follow Spill Management Protocol H->I Immediate Action I->D Contain and collect

Caption: General workflow for laboratory chemical disposal.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and information on signaling pathways are highly specific to the chemical and its intended biological application. This information is typically proprietary to the manufacturer or found in peer-reviewed scientific literature detailing the compound's discovery and mechanism of action. For any given compound, researchers should consult:

  • The product manual or technical datasheet provided by the supplier.

By adhering to these general principles and always prioritizing the specific guidance in a product's SDS, researchers can ensure the safe and compliant disposal of all laboratory chemicals, thereby fostering a secure and responsible research environment.

References

Essential Safety and Operational Protocols for Handling U-47700 (MT-477)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of U-47700 (also known as MT-477), a potent synthetic opioid. Adherence to these protocols is essential to mitigate the significant health risks associated with this compound. U-47700 is classified as a DEA Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.

Hazard Identification and Chemical Properties

U-47700 is a highly potent synthetic opioid, estimated to be approximately 7.5 times more potent than morphine in animal models. Its high toxicity presents a significant risk of accidental overdose, even with minimal exposure.

Key Chemical Information:

PropertyValue
IUPAC Name 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Molecular Formula C₁₆H₂₂Cl₂N₂O
Molar Mass 329.3 g/mol
Appearance White or light pink powder

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for specific laboratory operations. The following table summarizes the recommended PPE based on the NIOSH guidelines for handling hazardous drugs.

Recommended Personal Protective Equipment (PPE) for Handling U-47700:

Activity Required PPE
Low-Risk Operations (e.g., handling sealed containers, visual inspection)- Single pair of nitrile gloves- Laboratory coat- Safety glasses
Moderate-Risk Operations (e.g., preparing dilutions, weighing small quantities in a ventilated enclosure)- Double pair of nitrile gloves- Disposable gown with tight-fitting cuffs- Safety goggles or a face shield- NIOSH-approved N95 or higher respirator
High-Risk Operations (e.g., handling powders outside of a ventilated enclosure, cleaning spills)- Double pair of nitrile gloves- Impermeable disposable gown or suit (e.g., Tyvek®)- Full-face respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR)- Shoe covers

Laboratory Handling and Operational Plan

All work with U-47700 must be conducted in a designated area with restricted access. A comprehensive operational plan should be in place to minimize the risk of exposure.

Experimental Workflow

The following diagram outlines the standard workflow for handling U-47700 in a laboratory setting.

U-47700 Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_reagents Assemble Necessary Reagents and Equipment prep_area->prep_reagents weigh Weigh U-47700 in a Ventilated Enclosure prep_reagents->weigh dissolve Dissolve/Dilute in a Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces decontaminate_equipment Decontaminate Reusable Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Dispose of Contaminated Waste decontaminate_equipment->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

U-47700 laboratory handling workflow.
Detailed Methodologies

Weighing:

  • Always weigh solid U-47700 within a certified chemical fume hood or a powder containment balance enclosure.

  • Use anti-static weigh boats and tools to prevent dispersal of the powder.

  • Tare the balance with the weigh boat before adding the compound.

  • Carefully add the desired amount of U-47700 to the weigh boat using a spatula.

  • Record the weight and immediately transfer the compound to a sealed container for the next step.

  • Decontaminate the spatula and weigh boat after use.

Solution Preparation:

  • All solution preparations must be performed in a chemical fume hood.

  • Add the weighed U-47700 to the appropriate solvent in a suitable container.

  • Seal the container and mix until the compound is fully dissolved.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.

Decontamination Protocol
  • Prepare Decontamination Solution: A 10% bleach solution or a commercially available decontamination agent effective against potent compounds should be used.

  • Surface Decontamination:

    • Absorb any visible powder with a damp, absorbent pad. Avoid dry sweeping, which can aerosolize the powder.

    • Apply the decontamination solution to the entire work surface and allow for the recommended contact time.

    • Wipe the surface with clean, wet cloths.

    • Follow with a final rinse with water.

  • Equipment Decontamination:

    • Immerse reusable equipment in the decontamination solution, if possible.

    • Thoroughly wash with soap and water.

    • Rinse with copious amounts of water.

    • Allow to air dry completely before reuse or storage.

Disposal Plan

All waste contaminated with U-47700 is considered hazardous and must be disposed of accordingly.

Waste Disposal Workflow:

U-47700 Waste Disposal Workflow cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Contaminated Waste Generated sharps Sharps (needles, scalpels) start->sharps liquids Liquid Waste (solvents, solutions) start->liquids solids Solid Waste (gloves, gowns, pads) start->solids sharps_container Puncture-Resistant Sharps Container sharps->sharps_container liquid_container Sealed, Labeled Hazardous Liquid Waste Container liquids->liquid_container solid_container Sealed, Labeled Hazardous Solid Waste Bag/Container solids->solid_container collection Collection by Certified Hazardous Waste Vendor sharps_container->collection liquid_container->collection solid_container->collection incineration High-Temperature Incineration collection->incineration

Workflow for the safe disposal of U-47700 contaminated waste.

Disposal Steps:

  • Segregate Waste: Separate contaminated waste into sharps, liquids, and solids.

  • Contain Waste:

    • Place all contaminated sharps in a designated, puncture-resistant sharps container.

    • Collect liquid waste in a sealed, clearly labeled hazardous waste container.

    • Place all contaminated solid waste (e.g., gloves, gowns, absorbent pads) in a designated, labeled hazardous waste bag or container.

  • Arrange for Disposal: All U-47700 waste must be disposed of through a certified hazardous waste management company. Do not dispose of this material in standard laboratory trash or down the drain.

By implementing these rigorous safety and handling protocols, researchers can minimize the risks associated with the potent synthetic opioid U-47700 and ensure a safe laboratory environment.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.